Product packaging for 3-Bromo-4-phenylpyridin-2-amine(Cat. No.:CAS No. 680221-59-4)

3-Bromo-4-phenylpyridin-2-amine

Cat. No.: B1505347
CAS No.: 680221-59-4
M. Wt: 249.11 g/mol
InChI Key: GBHANUWKBSNKHF-UHFFFAOYSA-N
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Description

3-Bromo-4-phenylpyridin-2-amine (CAS: 680221-59-4), a brominated pyridine derivative, is a fine chemical utilized primarily as a versatile synthetic intermediate in research and development . The molecular structure, featuring both an electron-donating amine group and an electron-withdrawing bromine atom on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules through metal-catalyzed cross-coupling reactions . Research Applications and Value: This compound serves as a key building block in medicinal chemistry and materials science. Its bromine moiety acts as a reactive site for further functionalization, enabling its use in reactions such as Suzuki couplings to create biaryl systems, or Sonogashira reactions to introduce alkyne functionalities . This allows researchers to efficiently generate diverse libraries of compounds for biological screening or to develop novel organic materials. While specific mechanistic studies on this exact compound are limited in public sources, its core structure is relevant in the synthesis of various pharmacologically active pyridine derivatives . Handling and Compliance: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2 B1505347 3-Bromo-4-phenylpyridin-2-amine CAS No. 680221-59-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

680221-59-4

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

3-bromo-4-phenylpyridin-2-amine

InChI

InChI=1S/C11H9BrN2/c12-10-9(6-7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14)

InChI Key

GBHANUWKBSNKHF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)N)Br

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)N)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-Bromo-4-phenylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 3-Bromo-4-phenylpyridin-2-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific compound, this guide outlines a rational, multi-step approach based on well-established and documented reactions for analogous pyridine derivatives. The experimental protocols provided are adapted from literature precedents for similar transformations and are intended to serve as a comprehensive starting point for researchers.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available 2-amino-4-chloropyridine. The synthesis involves three key transformations: the introduction of the phenyl group at the 4-position via a Suzuki-Miyaura coupling, followed by bromination at the 3-position, and finally, amination at the 2-position.

Synthetic Pathway start 2-Amino-4-chloropyridine step1 Suzuki-Miyaura Coupling start->step1 Phenylboronic acid, Pd(PPh3)4, Na2CO3 intermediate1 4-Phenylpyridin-2-amine step1->intermediate1 step2 Bromination intermediate1->step2 N-Bromosuccinimide (NBS) product This compound step2->product

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Phenylpyridin-2-amine (Suzuki-Miyaura Coupling)

This procedure is adapted from established Suzuki-Miyaura coupling reactions on chloropyridines.

Reaction Scheme:

Step 1: Suzuki-Miyaura Coupling reactant1 2-Amino-4-chloropyridine product 4-Phenylpyridin-2-amine reactant1->product Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O, 90 °C reactant2 Phenylboronic acid reactant2->product

Figure 2: Reaction scheme for the synthesis of 4-Phenylpyridin-2-amine.

Methodology:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in a 2:1:1 mixture of toluene, ethanol, and water are added phenylboronic acid (1.2 eq) and sodium carbonate (2.5 eq).

  • The mixture is degassed with nitrogen or argon for 15-20 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90 °C under a nitrogen atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Yield75-85%
Purity (by HPLC)>95%
Molecular FormulaC₁₁H₁₀N₂
Molecular Weight170.21 g/mol
Step 2: Synthesis of this compound (Bromination)

This protocol is based on the bromination of 2-aminopyridine derivatives using N-Bromosuccinimide (NBS).

Reaction Scheme:

Step 2: Bromination reactant 4-Phenylpyridin-2-amine product This compound reactant->product N-Bromosuccinimide (NBS) Acetonitrile, rt

Figure 3: Reaction scheme for the synthesis of this compound.

Methodology:

  • 4-Phenylpyridin-2-amine (1.0 eq) is dissolved in acetonitrile.

  • N-Bromosuccinimide (1.1 eq) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium thiosulfate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Yield80-90%
Purity (by HPLC)>98%
Molecular FormulaC₁₁H₉BrN₂
Molecular Weight249.11 g/mol

Alternative Synthetic Strategies

An alternative approach could involve the initial bromination of 2-aminopyridine to yield 2-amino-3-bromopyridine, followed by a Suzuki-Miyaura coupling at the 4-position. However, this would require a more complex starting material, such as 2-amino-3-bromo-4-chloropyridine, to direct the coupling reaction.

Another possibility is a Sandmeyer-type reaction starting from a suitable amino-substituted precursor to introduce the bromine atom. The feasibility of these routes would depend on the availability of the starting materials and the selectivity of the reactions.

Conclusion

The proposed two-step synthesis of this compound from 2-amino-4-chloropyridine offers a viable and efficient route to this target molecule. The outlined experimental protocols, based on established chemical transformations, provide a solid foundation for researchers to undertake the synthesis of this and related compounds for applications in drug discovery and development. Careful optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity.

Spectroscopic Analysis of 3-Bromo-4-phenylpyridin-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-phenylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique structural motifs. This technical guide aims to provide a comprehensive overview of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of published experimental spectroscopic data for this specific compound. While data for structurally related compounds are available, direct spectral characterization of this compound could not be located.

This guide will, therefore, present predicted spectroscopic data based on the analysis of similar chemical structures and general principles of spectroscopy. It will also outline the standard experimental protocols used to obtain such data. The absence of empirical data underscores an opportunity for further research in the synthesis and characterization of this compound.

Predicted Spectroscopic Data

Due to the absence of experimental data, the following tables summarize the predicted spectroscopic characteristics for this compound. These predictions are based on established principles of NMR, IR, and MS, and by analogy with structurally similar compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8d1HPyridine H-6
~7.3-7.5m5HPhenyl-H
~6.8-7.0d1HPyridine H-5
~4.5-5.5br s2HNH₂
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~158-160Pyridine C-2
~148-150Pyridine C-6
~140-142Pyridine C-4
~138-140Phenyl C-1'
~128-130Phenyl C-2', C-6'
~127-129Phenyl C-3', C-5'
~126-128Phenyl C-4'
~115-117Pyridine C-5
~105-107Pyridine C-3
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, SharpN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
1620-1600StrongN-H bend (scissoring)
1580-1450Strong to MediumC=C and C=N ring stretching
1300-1200MediumC-N stretch
~700 and ~760StrongMonosubstituted benzene C-H out-of-plane bend
Below 800Medium to StrongC-Br stretch
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
264/266[M]⁺ and [M+2]⁺ isotopic peaks for Bromine
185[M - Br]⁺
157[M - Br - C₂H₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited if empirical data were available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance III 400 MHz spectrometer (or equivalent) would be used.

  • Sample Preparation : Approximately 5-10 mg of this compound would be dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : Spectra would be acquired at 298 K. Key parameters would include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s. A total of 16-32 scans would be collected.

  • ¹³C NMR Acquisition : Spectra would be acquired using a proton-decoupled pulse program. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1-2 s would be used. Typically, 1024-2048 scans would be accumulated to achieve a sufficient signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory would be employed.

  • Sample Preparation : A small amount of the solid sample would be placed directly onto the diamond crystal of the UATR accessory.

  • Data Acquisition : The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans would be co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) would be used.

  • Ionization Method : Electron Ionization (EI) would be the preferred method for this type of small molecule to observe the molecular ion and characteristic fragmentation patterns.

  • Sample Introduction : The sample would be introduced via a direct insertion probe or a gas chromatography (GC) inlet.

  • Data Acquisition : The mass spectrum would be acquired over a mass range of m/z 50-500. The ionization energy would be set to 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Formula Interpretation Combined Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Technical Guide Preparation Interpretation->Reporting

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

Conclusion

While this compound presents an interesting scaffold for further chemical exploration, the current lack of published spectroscopic data highlights a gap in the scientific record. The predicted data and standard protocols provided in this guide offer a foundational framework for researchers who undertake the synthesis and characterization of this compound. The acquisition and publication of empirical data for this compound would be a valuable contribution to the chemical science community.

Navigating the Physicochemical Landscape of 3-Bromo-4-phenylpyridin-2-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the methodologies used to determine the solubility and stability of 3-Bromo-4-phenylpyridin-2-amine, a novel heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental protocols and data interpretation.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to its structural motifs, which are common in biologically active compounds. The pyridine ring is a key component in numerous FDA-approved drugs, contributing to improved metabolic stability, permeability, potency, and binding affinity.[1][2][3] A thorough understanding of the compound's solubility and stability is paramount for its advancement as a potential drug candidate, influencing formulation development, bioavailability, and shelf-life. This guide outlines the essential experimental frameworks for characterizing these critical physicochemical properties.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The presence of both a phenyl and a bromo substituent, along with an amine group, suggests that this compound likely exhibits a complex solubility profile. For instance, the related compound 2-Amino-5-bromopyridine is reported to have moderate solubility in organic solvents like ethanol, methanol, and dimethylformamide, with limited solubility in water.[4][5]

Predicted Physicochemical Properties

While experimental data for this compound is not extensively available, computational models can provide valuable initial estimates of its properties.

PropertyPredicted ValueNotes
Molecular Weight249.11 g/mol ---
logP2.5 - 3.5Indicates moderate lipophilicity.
pKa (amine)3.0 - 5.0The pyridine nitrogen and exocyclic amine will have distinct basicities.
Melting Point150 - 180 °CEstimated based on similar structures.
Experimental Protocol for Solubility Determination

A standardized protocol to determine the equilibrium solubility of this compound in various solvent systems is crucial.

Objective: To quantify the solubility of this compound in aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • Ethanol

  • Methanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Vials, shaker, centrifuge, HPLC-UV system

Methodology:

  • Add an excess amount of solid this compound to a known volume of each solvent in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Classification
Deionized Water25Expected to be lowSparingly soluble
PBS (pH 7.4)25Expected to be lowSparingly soluble
0.1 M HCl25Expected to be higherSoluble
0.1 M NaOH25Expected to be lowInsoluble
Ethanol25Expected to be moderateSoluble
Methanol25Expected to be moderateSoluble
Acetonitrile25Expected to be moderateSoluble
DMSO25Expected to be highFreely soluble

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Equilibrate at 25°C for 48h prep1->prep2 prep3 Centrifuge to separate solid prep2->prep3 analysis1 Collect and dilute supernatant prep3->analysis1 analysis2 HPLC-UV analysis analysis1->analysis2 result Quantify Solubility (mg/mL) analysis2->result

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Assessing the chemical stability of this compound is critical for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are employed to accelerate the degradation process and elucidate the compound's intrinsic stability.[6][7][8][9]

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10]

Objective: To identify potential degradation pathways and products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • 0.1 M HCl, 1 M HCl

  • 0.1 M NaOH, 1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • HPLC-grade solvents

  • Photostability chamber

  • Oven

Methodology:

  • Hydrolytic Degradation:

    • Dissolve the compound in 0.1 M HCl, 0.1 M NaOH, and deionized water.

    • Store solutions at room temperature and elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Analyze samples at various time points.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Store the solution at room temperature and protected from light.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period.

Sample Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (HPLC-MS), to separate and identify any degradation products.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis: The amine group could be susceptible to hydrolysis under acidic or basic conditions, although this is generally less common for aromatic amines.

  • Oxidation: The electron-rich pyridine ring and the amine group are potential sites for oxidation, potentially leading to N-oxides or hydroxylated products.

  • Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound This compound Acid Acidic Hydrolysis Compound->Acid Base Basic Hydrolysis Compound->Base Oxidation Oxidation (H₂O₂) Compound->Oxidation Photo Photolysis Compound->Photo Thermal Thermal Compound->Thermal P1 Hydroxylated Pyridine Acid->P1 Base->P1 Oxidation->P1 P2 N-Oxide Oxidation->P2 P3 De-brominated Product Photo->P3 P4 Other Impurities Thermal->P4

Caption: Potential Degradation Pathways of this compound.

Summary of Forced Degradation Results

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionReagent/ConditionObservationMajor Degradants Identified
Acid Hydrolysis0.1 M HCl, 60°CMinor degradationHypothetical: Impurity A
Base Hydrolysis0.1 M NaOH, 60°CNo significant degradation---
Oxidation3% H₂O₂, RTSignificant degradationHypothetical: Impurity B, C
Photolysis1.2 million lux hoursModerate degradationHypothetical: Impurity D
Thermal80°C, solid stateNo significant degradation---

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The outlined experimental protocols for solubility determination and forced degradation studies are essential for generating the critical data required for the progression of this compound in the drug development pipeline. The successful characterization of these physicochemical properties will enable informed decisions regarding formulation, storage, and clinical development, ultimately contributing to the realization of its therapeutic potential. Further studies should focus on the isolation and structural elucidation of any identified degradation products to fully understand the stability profile of this compound.

References

The Versatility of 3-Bromo-4-fluoropyridin-2-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The landscape of modern drug discovery is continually evolving, with an increasing demand for novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds. This technical guide focuses on the significant potential of 3-Bromo-4-fluoropyridin-2-amine as a versatile building block in medicinal chemistry. Due to a lack of publicly available data on the closely related compound, 3-Bromo-4-phenylpyridin-2-amine, this whitepaper will instead provide a comprehensive overview of the synthesis, reactivity, and applications of its fluorinated analog. This compound has emerged as a valuable starting material for the synthesis of complex heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are prominent scaffolds in the development of targeted therapies, particularly kinase inhibitors for oncology. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of its utility, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical transformations and biological pathways.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties, such as aqueous solubility. The strategic placement of various functional groups on the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity, selectivity, and pharmacokinetic profile.

3-Bromo-4-fluoropyridin-2-amine is a trifunctionalized pyridine that offers multiple reaction sites for synthetic diversification.[1] The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[1] The amino group at the 2-position serves as a nucleophile and is key for the construction of fused heterocyclic ring systems. The fluorine atom at the 4-position can modulate the pKa of the pyridine nitrogen and can also serve as a site for nucleophilic aromatic substitution under certain conditions. This unique combination of reactive handles makes 3-Bromo-4-fluoropyridin-2-amine a highly attractive scaffold for the construction of diverse compound libraries for drug discovery.

Synthetic Applications and Methodologies

The primary application of 3-Bromo-4-fluoropyridin-2-amine in medicinal chemistry is as a precursor for the synthesis of more complex molecular architectures. Two key transformations are highlighted below:

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of 3-Bromo-4-fluoropyridin-2-amine is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide array of boronic acids or their derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction is provided below. Please note that reaction conditions may require optimization based on the specific substrates used.

  • Materials:

    • 3-Bromo-4-fluoropyridin-2-amine

    • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Procedure:

    • To a reaction vessel, add 3-Bromo-4-fluoropyridin-2-amine, the boronic acid, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling reactant1 3-Bromo-4-fluoropyridin-2-amine catalyst Pd(0)Ln reactant1->catalyst Oxidative Addition reactant2 R-B(OH)2 reactant2->catalyst Transmetalation product 3-R-4-fluoropyridin-2-amine catalyst->product Reductive Elimination base Base

Suzuki-Miyaura Coupling Workflow
Synthesis of Fused Heterocyclic Scaffolds: Imidazo[1,2-a]pyridines

The 2-amino group of 3-Bromo-4-fluoropyridin-2-amine is ideally positioned for the construction of fused bicyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines, which are formed by the reaction of a 2-aminopyridine with an α-haloketone.[1] This scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines

The following is a general procedure for the synthesis of imidazo[1,2-a]pyridine derivatives.

  • Materials:

    • 3-Bromo-4-fluoropyridin-2-amine

    • α-haloketone (e.g., 2-bromoacetophenone derivative, 1.0-1.2 equivalents)

    • Base (e.g., NaHCO₃, K₂CO₃, optional)

    • Solvent (e.g., ethanol, acetonitrile)

  • Procedure:

    • Dissolve 3-Bromo-4-fluoropyridin-2-amine in the chosen solvent.

    • Add the α-haloketone and the base (if required).

    • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography or recrystallization.

Imidazo_Synthesis start 3-Bromo-4-fluoropyridin-2-amine + α-haloketone intermediate Intermediate start->intermediate Nucleophilic Substitution product Imidazo[1,2-a]pyridine derivative intermediate->product Intramolecular Cyclization & Dehydration

Imidazo[1,2-a]pyridine Synthesis Workflow

Applications in Medicinal Chemistry: Targeting Kinases in Oncology

Derivatives of 3-Bromo-4-fluoropyridin-2-amine, particularly those incorporating the imidazo[1,2-a]pyridine scaffold, have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[2] Consequently, inhibitors of PI3K are highly sought-after as potential cancer therapeutics. Several studies have reported the discovery of potent PI3K inhibitors based on the imidazo[1,2-a]pyridine scaffold.[3][4][5]

The general structure of these inhibitors often involves a core imidazo[1,2-a]pyridine, which can be synthesized from 2-aminopyridine precursors. The strategic substitution at various positions of this scaffold, facilitated by starting materials like 3-Bromo-4-fluoropyridin-2-amine, is crucial for achieving high potency and selectivity.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition
Quantitative Data: Biological Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines. It is important to note that these compounds were not necessarily synthesized from 3-Bromo-4-fluoropyridin-2-amine, but they represent the therapeutic potential of the imidazo[1,2-a]pyridine scaffold.

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[6]
IP-6 HCC1937 (Breast Cancer)47.7[6]
13k HCC827 (Lung Cancer)0.09-0.43[2]
12b Hep-2 (Laryngeal Carcinoma)11[7]
12b HepG2 (Hepatocellular Carcinoma)13[7]
12b MCF-7 (Breast Cancer)11[7]
12b A375 (Skin Cancer)11[7]

Conclusion and Future Perspectives

3-Bromo-4-fluoropyridin-2-amine is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the efficient construction of complex molecular architectures, particularly the medicinally important imidazo[1,2-a]pyridine scaffold. The derivatives of this scaffold have demonstrated significant potential as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.

Future research in this area will likely focus on the further exploration of the chemical space around the 3-Bromo-4-fluoropyridin-2-amine core. The development of novel synthetic methodologies to further diversify this scaffold will be crucial. Moreover, the synthesis and biological evaluation of new libraries of compounds derived from this starting material will undoubtedly lead to the discovery of novel therapeutic agents with improved potency, selectivity, and drug-like properties. The continued investigation into the structure-activity relationships of these compounds will provide valuable insights for the rational design of the next generation of targeted therapies.

References

Reactivity Profile of the Bromine Atom in 3-Bromo-4-phenylpyridin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of the bromine atom in 3-bromo-4-phenylpyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles provided by its bromine and amino functionalities. The strategic positioning of these groups on the pyridine scaffold allows for diverse chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures.

Synthesis of this compound

Proposed Experimental Protocol:

A solution of 4-phenylpyridin-2-amine (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent is treated with a brominating agent like N-bromosuccinimide (NBS) or bromine (1.0-1.2 eq.) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution if bromine is used), followed by extraction and purification by column chromatography to yield the desired this compound.

Reactivity at the C3-Bromine Atom

The bromine atom at the 3-position of the pyridine ring is a key functional group that readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon and nitrogen-based substituents, enabling the construction of diverse compound libraries for drug discovery and other applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyridine and various organoboron reagents, such as boronic acids or their esters.[1] This reaction is widely used to synthesize biaryl compounds.[2]

Data Presentation: Suzuki-Miyaura Coupling of Bromopyridin-amines with Arylboronic Acids

The following data is based on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids and serves as a representative example.[3]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine82
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
44-(Methylsulfonyl)phenylboronic acid2-Methyl-5-[4-(methylsulfonyl)phenyl]pyridin-3-amine75

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

To a mixture of this compound (1.0 eq.), the respective arylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄) (2.2 eq.) in a 4:1 mixture of 1,4-dioxane and water, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) is added. The reaction mixture is degassed with argon and then heated to 90°C under reflux for 18 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine derivative.

Suzuki_Coupling Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)L2-Br Pd0->PdII_complex Ar-Br ArBr This compound OxAdd Oxidative Addition PdII_R_complex Ar-Pd(II)L2-R PdII_complex->PdII_R_complex [R-B(OH)3]- BoronicAcid R-B(OH)2 Transmetalation Transmetalation Base Base (e.g., K3PO4) PdII_R_complex->Pd0 Ar-R RedElim Reductive Elimination Product Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a wide range of primary and secondary amines.[4][5] This reaction is instrumental in synthesizing N-aryl derivatives, which are common motifs in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides with Amines

The following data is based on the Buchwald-Hartwig amination of various aryl bromides with aminopyrimidines and serves as a representative example.[6]

EntryAryl BromideAmineProductYield (%)
12,4-Dimethylbromobenzene4-(Pyridin-3-yl)pyrimidin-2-amineN-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine82
24-Methoxybromobenzene4-(Pyridin-3-yl)pyrimidin-2-amineN-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine52
34-Bromobenzonitrile4-(Pyridin-3-yl)pyrimidin-2-amineN-(4-Cyanophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine27

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]

A mixture of this compound (1.0 eq.), the appropriate amine (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (10 mol%), Xantphos (10 mol%), and sodium tert-butoxide (3.0 eq.) is refluxed in toluene under a nitrogen atmosphere for 8 hours. After cooling, the toluene is removed under vacuum, and the residue is triturated with water. The resulting solid is filtered, washed with water, and purified by crystallization or column chromatography to yield the N-aryl product.

Buchwald_Hartwig Pd0 Pd(0)L PdII_complex Ar-Pd(II)L-Br Pd0->PdII_complex Ar-Br ArBr This compound OxAdd Oxidative Addition PdII_Amide_complex Ar-Pd(II)L-NR2 PdII_complex->PdII_Amide_complex R2NH, Base Amine R2NH Amide_Formation Amide Formation Base Base (e.g., NaOtBu) PdII_Amide_complex->Pd0 Ar-NR2 RedElim Reductive Elimination Product Coupled Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, providing access to alkynyl-substituted pyridines.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]

Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

The following data is from a study on the Sonogashira coupling of various 2-amino-3-bromopyridines and serves as a highly relevant example.[9]

Entry2-Amino-3-bromopyridineTerminal AlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine95
22-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine96
32-Amino-3-bromopyridine1-Ethynyl-4-propylbenzene2-Amino-3-(4-propylphenylethynyl)pyridine92
42-Amino-3-bromopyridine1-Heptyne2-Amino-3-(hept-1-yn-1-yl)pyridine80

Experimental Protocol: General Procedure for Sonogashira Coupling [9]

In a 10 mL round-bottomed flask under a nitrogen atmosphere, palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%), triphenylphosphine (PPh₃) (5.0 mol%), and copper(I) iodide (CuI) (5.0 mol%) are added, followed by 2.0 mL of DMF. The mixture is stirred for 30 minutes. Then, this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and triethylamine (Et₃N) (2.0 eq.) are added. The reaction mixture is heated at 100°C for 3 hours, with the reaction progress monitored by TLC. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)L2-Br Pd0->PdII_complex Oxidative Addition (Ar-Br) PdII_alkynyl Ar-Pd(II)L2-C≡CR PdII_complex->PdII_alkynyl Transmetalation (from Cu cycle) Product Ar-C≡CR PdII_alkynyl->Product Reductive Elimination Product->Pd0 Regenerates Catalyst CuI Cu(I)Br Alkyne H-C≡CR Cu_alkynylide Cu(I)-C≡CR Alkyne->Cu_alkynylide + Cu(I)Br, Base Base Base (Et3N) Cu_alkynylide->CuI To Pd cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen.[10][11] The bromine atom in this compound is at the 3-position, which is typically less reactive towards SNAr.[12] Reaction at this position does not allow for resonance stabilization of the negative charge by the nitrogen atom.[10]

However, under forcing conditions with very strong nucleophiles, such as sodium amide (NaNH₂), substitution at the 3-position of bromopyridines has been observed.[13] Therefore, while less favorable than cross-coupling reactions, SNAr at the C3-position of this compound might be achievable under harsh reaction conditions.

Biological Relevance and Signaling Pathways

Derivatives of aminopyridines and aminopyrimidines are known to possess a wide range of biological activities and are prevalent in many approved drugs. Some 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as novel inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1).[13] ULK1 is a crucial serine/threonine kinase that initiates the autophagy pathway, a cellular process for degrading and recycling cellular components.

The ULK1 complex acts as a key signaling node, integrating inputs from nutrient and energy-sensing pathways, such as mTORC1 and AMPK, to regulate the initiation of autophagosome formation.[14][15][16][17] Under nutrient-rich conditions, mTORC1 is active and phosphorylates ULK1 and ATG13, inhibiting autophagy.[15] Conversely, under low energy conditions, AMPK is activated and phosphorylates ULK1 at different sites, promoting its activity and inducing autophagy.[18] The activated ULK1 complex then phosphorylates downstream components of the autophagy machinery, such as Beclin-1 and ATG14, to drive the formation of the phagophore.[19][20]

ULK1_Pathway Nutrients High Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activates Low_Energy Low Energy (High AMP/ATP) AMPK AMPK Low_Energy->AMPK activates ULK1_complex_inactive ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTORC1->ULK1_complex_inactive phosphorylates & inhibits AMPK->mTORC1 inhibits AMPK->ULK1_complex_inactive phosphorylates & activates ULK1_complex_active Active ULK1 Complex ULK1_complex_inactive->ULK1_complex_active dephosphorylation/ activation PI3KC3_complex PI3KC3 Complex (Vps34, Beclin-1, ATG14) ULK1_complex_active->PI3KC3_complex phosphorylates & activates Autophagosome Autophagosome Formation PI3KC3_complex->Autophagosome generates PI3P

References

The Interplay of Electrons and Atoms: A Technical Guide to Substituent Effects on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental scaffold in medicinal chemistry and materials science, owes its diverse utility to the profound influence of substituents on its electronic and steric properties. Understanding these effects is paramount for the rational design of novel therapeutics, catalysts, and functional materials. This in-depth technical guide provides a comprehensive overview of the electronic and steric effects of substituents on the pyridine ring, supported by quantitative data, detailed experimental protocols, and illustrative visualizations.

Quantifying Electronic and Steric Effects: A Data-Driven Approach

The electronic influence of a substituent on the pyridine ring can be quantitatively described by Hammett constants (σ), which reflect the electron-donating or electron-withdrawing nature of a group. The position of the substituent (ortho, meta, or para to the nitrogen atom) significantly impacts its effect. Steric hindrance, on the other hand, is quantified by Taft steric parameters (E_s), which provide a measure of the bulkiness of a substituent. The basicity of the pyridine nitrogen, a critical parameter in many chemical and biological processes, is expressed by the pKa of its conjugate acid.

Below are curated tables summarizing these key parameters for a range of common substituents on the pyridine ring.

Table 1: Hammett Constants (σ) for Common Substituents on the Pyridine Ring

Substituentσ_metaσ_paraElectronic Effect
-NH₂-0.16-0.66Strong Electron-Donating
-OH0.12-0.37Electron-Donating
-OCH₃0.12-0.27Electron-Donating
-CH₃-0.07-0.17Weak Electron-Donating
-H0.000.00Reference
-F0.340.06Weak Electron-Withdrawing
-Cl0.370.23Weak Electron-Withdrawing
-Br0.390.23Weak Electron-Withdrawing
-I0.350.18Weak Electron-Withdrawing
-COOCH₃0.370.45Electron-Withdrawing
-CN0.560.66Strong Electron-Withdrawing
-NO₂0.710.78Strong Electron-Withdrawing
-CF₃0.430.54Strong Electron-Withdrawing
-N(CH₃)₂-0.15-0.83Strong Electron-Donating
-COCH₃0.380.50Electron-Withdrawing

Table 2: pKa Values of Substituted Pyridines

SubstituentPositionpKa
-H-5.25
4-NH₂para9.11
4-OCH₃para6.58
4-CH₃para6.02
3-CH₃meta5.68
2-CH₃ortho5.97
4-Clpara3.83
3-Clmeta2.84
2-Clortho0.72
4-CNpara1.90
3-CNmeta1.45
4-NO₂para1.61
3-NO₂meta0.81
2-NO₂ortho-2.60

Table 3: Taft Steric Parameters (E_s) for Common Substituents

SubstituentE_s
-H1.24
-CH₃0.00
-CH₂CH₃-0.07
-CH(CH₃)₂-0.47
-C(CH₃)₃-1.54
-F0.75
-Cl0.27
-Br0.08
-I-0.12
-CF₃-1.16
-CN-0.51
-NO₂-2.52
-OCH₃0.69
-C₆H₅-2.31

Experimental Protocols for Characterization

Accurate determination of the parameters presented above is crucial for structure-activity relationship (SAR) studies. This section provides detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substituted pyridine by monitoring the pH change during titration with a strong acid or base.

Materials:

  • Substituted pyridine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water, boiled to remove CO₂

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh a known amount of the substituted pyridine and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker containing the pyridine solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Titration:

    • For a basic pyridine, titrate with the standardized HCl solution.

    • For an acidic substituted pyridine, titrate with the standardized NaOH solution.

  • Data Collection: Add the titrant in small, known increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

Determination of pKa by ¹H NMR Spectroscopy

Objective: To determine the pKa of a substituted pyridine by monitoring the chemical shift of a proton on or near the pyridine ring as a function of pH.

Materials:

  • Substituted pyridine sample

  • Deuterated water (D₂O)

  • Deuterated HCl and NaOD solutions of known concentrations

  • NMR tubes

  • NMR spectrometer

  • pH meter calibrated for D₂O solutions (pD = pH reading + 0.4)

Procedure:

  • Sample Preparation: Prepare a series of NMR samples of the substituted pyridine in D₂O, each with a different pD value spanning a range of approximately 4 pD units centered around the expected pKa. The concentration of the pyridine derivative should be kept constant across all samples.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis:

    • Identify a proton signal that shows a significant change in chemical shift with varying pD. Protons closer to the nitrogen atom are generally more sensitive.

    • Plot the chemical shift (δ) of the chosen proton against the pD of the solution.

    • The resulting plot should be a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.

    • The pKa can be calculated more precisely by fitting the data to the following equation: δ_obs = (δ_B * 10^(pD-pKa) + δ_BH⁺) / (1 + 10^(pD-pKa)) where δ_obs is the observed chemical shift, δ_B is the chemical shift of the unprotonated pyridine, and δ_BH⁺ is the chemical shift of the protonated pyridinium ion.

Kinetic Study of N-Alkylation (Menshutkin Reaction)

Objective: To determine the rate constant for the N-alkylation of a substituted pyridine with an alkyl halide and to investigate the influence of substituents on the reaction rate.

Materials:

  • Substituted pyridine

  • Alkyl halide (e.g., methyl iodide)

  • A suitable solvent (e.g., acetonitrile)

  • Thermostated reaction vessel

  • Analytical instrument for monitoring reactant or product concentration (e.g., HPLC, GC, or NMR spectrometer)

Procedure:

  • Reaction Setup: Prepare solutions of the substituted pyridine and the alkyl halide of known concentrations in the chosen solvent. Allow the solutions to reach thermal equilibrium in the thermostated vessel.

  • Reaction Initiation: Mix the reactant solutions to initiate the reaction. Start the timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Analyze the concentration of a reactant or product in each aliquot using the chosen analytical method.

  • Data Analysis:

    • The Menshutkin reaction is typically second-order overall (first-order in both the pyridine and the alkyl halide).

    • The integrated rate law for a second-order reaction is: 1/[A] - 1/[A]₀ = kt where [A] is the concentration of the pyridine at time t, [A]₀ is the initial concentration, and k is the second-order rate constant.

    • Plot 1/[A] versus time. The slope of the resulting straight line will be equal to the rate constant, k.

    • By performing the experiment with a series of pyridines with different substituents, the effect of electronic and steric factors on the reaction rate can be determined. A Hammett plot (log(k/k₀) vs. σ) can be constructed to quantify the electronic effects.

Visualizing the Impact: Signaling Pathways and Logical Relationships

The electronic and steric properties of substituted pyridines are critical in their interactions with biological systems. For instance, in drug design, these properties govern the binding affinity of a molecule to its target enzyme or receptor. The following Graphviz diagram illustrates a simplified signaling pathway for a hypothetical pyridine-based inhibitor of a kinase, highlighting how substituent effects can modulate its activity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Drug Action Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Triggers Pyridine_Inhibitor Pyridine_Inhibitor Pyridine_Inhibitor->Kinase Inhibits EWG Electron-Withdrawing Group (e.g., -NO2, -CN) - Increases binding affinity - Enhances potency EWG->Pyridine_Inhibitor EDG Electron-Donating Group (e.g., -NH2, -OCH3) - Decreases binding affinity - Reduces potency EDG->Pyridine_Inhibitor Steric_Bulk Bulky Substituent (e.g., -tBu) - May hinder binding - Reduces potency Steric_Bulk->Pyridine_Inhibitor

Caption: Kinase inhibition by a pyridine-based drug.

This diagram illustrates how a pyridine-based inhibitor can block the activity of a kinase, a key enzyme in many signaling pathways. The electronic nature of the substituents on the pyridine ring plays a crucial role in its inhibitory potency. Electron-withdrawing groups (EWGs) can enhance the binding affinity of the inhibitor to the kinase's active site, leading to increased potency. Conversely, electron-donating groups (EDGs) may decrease binding affinity. Furthermore, the steric bulk of the substituent can also influence activity; a large, bulky group may sterically hinder the inhibitor from fitting into the binding pocket of the enzyme.

The following diagram illustrates the workflow for a Quantitative Structure-Activity Relationship (QSAR) study, a computational method used in drug design to correlate the chemical structure of compounds with their biological activity.

QSAR_Workflow Data_Collection 1. Data Collection (Substituted Pyridines & Biological Activity) Descriptor_Calculation 2. Molecular Descriptor Calculation (Electronic: Hammett, Steric: Taft, etc.) Data_Collection->Descriptor_Calculation Model_Development 3. QSAR Model Development (e.g., Multiple Linear Regression) Descriptor_Calculation->Model_Development Model_Validation 4. Model Validation (Internal & External) Model_Development->Model_Validation New_Compound_Prediction 5. Prediction of Activity for New Compounds Model_Validation->New_Compound_Prediction Synthesis_Testing 6. Synthesis and Biological Testing of Predicted Compounds New_Compound_Prediction->Synthesis_Testing Lead_Optimization Lead Optimization Synthesis_Testing->Lead_Optimization Lead_Optimization->Model_Development Iterative Refinement

Caption: QSAR workflow for pyridine derivatives.

This workflow demonstrates a systematic approach to drug design. It begins with collecting data on a series of substituted pyridines and their measured biological activities. Molecular descriptors, including electronic (e.g., Hammett constants) and steric (e.g., Taft parameters) properties, are then calculated for each compound. A mathematical model is subsequently developed to establish a quantitative relationship between these descriptors and the biological activity. After rigorous validation, this model can be used to predict the activity of new, unsynthesized pyridine derivatives, thereby guiding the synthesis and testing of the most promising candidates for lead optimization.

Conclusion

The electronic and steric effects of substituents on the pyridine ring are fundamental concepts with profound practical implications in chemical research and development. A thorough understanding of these principles, supported by robust quantitative data and well-defined experimental methodologies, empowers researchers to rationally design molecules with desired properties. This guide serves as a foundational resource for scientists and professionals working with pyridine-based compounds, providing the necessary tools to navigate the intricate relationship between structure, properties, and function.

Methodological & Application

Synthetic Protocols for Derivatives of 3-Bromo-4-phenylpyridin-2-amine: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives of 3-Bromo-4-phenylpyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its reactive bromine atom and functionalizable amine group. The protocols outlined below describe key chemical transformations, including Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and palladium-catalyzed cyanation to introduce a nitrile group.

Key Synthetic Pathways

The synthetic utility of this compound lies in the selective reactivity of the bromine atom at the 3-position, which readily participates in various cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for screening and optimization. The 2-amino group can also be further functionalized, providing another avenue for structural diversification.

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_cyanation Cyanation This compound This compound Arylboronic Acid Arylboronic Acid This compound->Arylboronic Acid Primary/Secondary Amine Primary/Secondary Amine This compound->Primary/Secondary Amine 3-Aryl-4-phenylpyridin-2-amine 3-Aryl-4-phenylpyridin-2-amine Arylboronic Acid->3-Aryl-4-phenylpyridin-2-amine 3-Amino-4-phenylpyridin-2-amine Derivative 3-Amino-4-phenylpyridin-2-amine Derivative Primary/Secondary Amine->3-Amino-4-phenylpyridin-2-amine Derivative Cyanide Source Cyanide Source 2-Amino-4-phenylpyridine-3-carbonitrile 2-Amino-4-phenylpyridine-3-carbonitrile Cyanide Source->2-Amino-4-phenylpyridine-3-carbonitrile This compound This compound This compound->Cyanide Source

Caption: Key synthetic transformations of this compound.

Data Presentation: Summary of Reactions and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions on substrates analogous to this compound. These serve as a guide for expected outcomes when applying the detailed protocols.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
23-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901885
35-Bromo-2-methylpyridin-3-amine4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O901878

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene801692
23-BromopyridineMorpholinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1002485
32-Bromo-6-methylpyridineCyclohexylaminePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene80460[1]

Table 3: Palladium-Catalyzed Cyanation of Aryl Bromides

EntryAryl BromideCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleK₄[Fe(CN)₆]Pd(OAc)₂ (0.1)--DMF1401292[2]
22-BromopyridineK₄[Fe(CN)₆]Pd/CM-phos (2)CM-phos (4)Na₂CO₃MeCN/H₂O701278[2][3]
34-BromotolueneZn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMA1202495

Experimental Protocols

The following are detailed experimental protocols for the synthesis of derivatives of this compound. These protocols are adapted from established methods for similar substrates and should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-phenylpyridin-2-amine Derivatives

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in toluene (5 mL).

  • Add the catalyst mixture to the Schlenk flask containing the reagents.

  • Add degassed water (1 mL) to the reaction mixture.

  • Seal the Schlenk flask and purge with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-4-phenylpyridin-2-amine Derivatives

This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) to the flask.

  • Seal the flask, evacuate, and backfill with nitrogen (repeat this cycle three times).

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Cyanation

This protocol describes the conversion of this compound to 2-amino-4-phenylpyridine-3-carbonitrile using a non-toxic cyanide source.[2][4]

Materials:

  • This compound

  • Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN)

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), potassium ferrocyanide(II) trihydrate (0.5 mmol), palladium(II) acetate (0.02 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with nitrogen.

  • Add degassed acetonitrile (4 mL) and degassed water (4 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired nitrile.

Biological Context: Inhibition of EGFR-mTOR Signaling Pathway

Derivatives of 4-phenylpyridin-2-amine have shown potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. One such pathway is the EGFR-mTOR signaling cascade, which is frequently dysregulated in various cancers.[5][6][7][8] Epidermal Growth Factor Receptor (EGFR) activation leads to the downstream activation of the PI3K/AKT/mTOR pathway, promoting cell growth, proliferation, and inhibiting apoptosis.[5][8][9] Inhibition of this pathway is a validated strategy in cancer therapy.

EGFR_mTOR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4E->Proliferation inhibition of translation initiation Inhibitor 4-Phenylpyridin-2-amine Derivative Inhibitor->EGFR Inhibitor->mTORC1

Caption: EGFR-mTOR signaling pathway and potential inhibition by 4-phenylpyridin-2-amine derivatives.

The diagram above illustrates a simplified representation of the EGFR-mTOR signaling pathway. Upon binding of Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, leading to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT via PDK1. Activated AKT phosphorylates and activates mTORC1. mTORC1 promotes cell proliferation and growth by phosphorylating downstream targets like p70S6K and inhibiting 4E-BP1. Activated AKT also inhibits apoptosis. Certain 4-phenylpyridin-2-amine derivatives have been shown to inhibit this pathway, potentially at the level of EGFR or mTOR, thereby reducing cancer cell proliferation and promoting apoptosis.[10][11][12]

References

Application Notes and Protocols: 3-Bromo-4-phenylpyridin-2-amine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-4-phenylpyridin-2-amine in Suzuki-Miyaura cross-coupling reactions. This methodology allows for the synthesis of a diverse library of 3-aryl-4-phenylpyridin-2-amine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules. This compound is a key building block that, upon successful Suzuki-Miyaura coupling, yields 3-aryl-4-phenylpyridin-2-amine derivatives. These products are structurally related to compounds known to exhibit a range of biological activities, including potential as kinase inhibitors for cancer therapy. The 2-amino-3,4-diarylpyridine core is a recognized pharmacophore in various therapeutic areas.

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids is depicted below:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Reactant2 Arylboronic Acid (R-B(OH)2) Product 3-Aryl-4-phenylpyridin-2-amine Catalyst->Product Base Base (e.g., K3PO4) Solvent Solvent (e.g., 1,4-Dioxane/H2O)

Caption: General Suzuki-Miyaura Cross-Coupling Reaction Scheme.

Quantitative Data Summary

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These values can serve as a benchmark for the expected outcomes when using this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-(Phenyl)-2-methylpyridin-3-amine85
24-Methylphenylboronic acid5-(4-Methylphenyl)-2-methylpyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
53-Nitrophenylboronic acid5-(3-Nitrophenyl)-2-methylpyridin-3-amine75
62-Thiopheneboronic acid5-(2-Thienyl)-2-methylpyridin-3-amine72

Data adapted from analogous reactions for illustrative purposes.

Detailed Experimental Protocol

This protocol is based on established procedures for the Suzuki-Miyaura cross-coupling of bromo-amino-pyridines.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water (10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring under the inert atmosphere for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-aryl-4-phenylpyridin-2-amine.

Application in Drug Discovery: Kinase Inhibition

The 3-aryl-4-phenylpyridin-2-amine scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The synthesized compounds can be screened for their ability to inhibit specific kinases involved in oncogenic pathways.

Below is a conceptual workflow for the screening and validation of these compounds as potential kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening & Validation Synthesis Suzuki Coupling of This compound Library Library of 3-Aryl-4-phenylpyridin-2-amines Synthesis->Library HTS High-Throughput Kinase Assay Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: Drug discovery workflow for kinase inhibitors.

Many kinase inhibitors function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates. This disruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by the synthesized compounds.

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Receptor Growth Factor Receptor Kinase Kinase (e.g., ALK, AKT) Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Cell_Response Cell Proliferation & Survival Phospho_Substrate->Cell_Response Signal Transduction Inhibitor 3-Aryl-4-phenylpyridin-2-amine (Synthesized Compound) Inhibitor->Kinase Inhibition

Caption: Generic kinase inhibition signaling pathway.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an efficient and versatile route to a library of 3-aryl-4-phenylpyridin-2-amine derivatives. These compounds are promising candidates for further investigation in drug discovery programs, particularly in the search for novel kinase inhibitors. The provided protocols and data serve as a valuable resource for researchers in this field.

Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Involving 3-Bromo-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction using 3-Bromo-4-phenylpyridin-2-amine as a key substrate. This reaction is a powerful tool for the synthesis of N-substituted 4-phenylpyridin-2,3-diamines, which are valuable intermediates in the development of novel therapeutics and functional materials.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation allows for the coupling of aryl halides or triflates with a wide variety of amines under relatively mild conditions, offering significant advantages over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1] The reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of arylamines.

The substrate, this compound, presents a unique set of challenges and opportunities. The presence of the free amino group and the nitrogen atom within the pyridine ring can potentially coordinate with the palladium catalyst, influencing its activity. However, with the appropriate choice of ligands, bases, and reaction conditions, the Buchwald-Hartwig amination can be effectively employed to synthesize a diverse library of N-substituted 4-phenylpyridin-2,3-diamines.

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:

Caption: General scheme of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of typical conditions and considerations for optimizing this reaction.

ParameterCommon Reagents/ConditionsConsiderations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common sources of the active Pd(0) catalyst.
Ligand Xantphos, BINAP, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle and preventing catalyst deactivation. The choice of ligand can significantly impact reaction yield and scope.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can influence functional group tolerance.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation.
Temperature 80-110 °CThe reaction generally requires heating to proceed at a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.

Experimental Protocols

The following are representative experimental protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine coupling partners.

Protocol 1: General Procedure for the Amination of this compound

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of related bromopyridine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere three times.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-phenylpyridin-2,3-diamine.

Data Presentation

The following table summarizes representative yields for Buchwald-Hartwig amination reactions with substrates similar to this compound, demonstrating the feasibility and potential efficiency of this transformation.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-bromo-6-methylpyridinecyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOt-BuToluene8060[3]
4-(pyridin-3-yl)pyrimidin-2-amine2,4-dimethylanilinePdCl₂(PPh₃)₂ / XantphosNaOt-BuToluenereflux31[4]
6-Bromopurine nucleosideAnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene10085-95

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R-NH2 Palladium\nAmido\nComplex Palladium Amido Complex Amine\nCoordination->Palladium\nAmido\nComplex - HBr (Base) Product Product Palladium\nAmido\nComplex->Product Reductive Elimination Product->Pd(0)L2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the Buchwald-Hartwig amination of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Schlenk_Tube Charge Schlenk tube with Pd catalyst, ligand, and base Inert_Atmosphere Establish inert atmosphere (evacuate/backfill with Ar/N2) Charge_Schlenk_Tube->Inert_Atmosphere Add_Reactants Add this compound, amine, and anhydrous solvent Inert_Atmosphere->Add_Reactants Heat_and_Stir Heat reaction mixture (e.g., 100 °C) with stirring Add_Reactants->Heat_and_Stir Monitor_Progress Monitor reaction by TLC or LC-MS Heat_and_Stir->Monitor_Progress Cool_and_Dilute Cool to room temperature and dilute with organic solvent Monitor_Progress->Cool_and_Dilute Filter Filter through Celite Cool_and_Dilute->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Use of 3-Bromo-4-phenylpyridin-2-amine as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-phenylpyridin-2-amine is a versatile precursor for the synthesis of a variety of novel heterocyclic compounds. Its unique trifunctional nature, possessing a reactive bromine atom, a nucleophilic amino group, and a phenyl substituent, allows for diverse synthetic transformations. The strategic location of these functional groups enables the construction of fused ring systems and the introduction of various substituents through cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this precursor, which are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Key Applications

The this compound scaffold is an excellent starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery. The primary applications include:

  • Synthesis of Fused Heterocyclic Systems: The vicinal amino and pyridine nitrogen atoms are perfectly positioned for cyclization reactions to form bicyclic and tricyclic systems such as imidazo[1,2-a]pyridines, triazolopyridines, and pyridopyrimidines. These scaffolds are prevalent in many biologically active molecules.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl substituents, enabling extensive structure-activity relationship (SAR) studies.

  • Development of Kinase Inhibitors: Many nitrogen-containing heterocyclic compounds derived from substituted pyridines have been shown to possess potent kinase inhibitory activity. The derivatives of this compound are promising candidates for the development of novel inhibitors for various kinases implicated in cancer and other diseases.

Experimental Protocols

The following protocols are representative procedures for the synthesis of novel heterocyclic compounds from this compound. Researchers should adapt these protocols as needed for specific substrates and scales.

Protocol 1: Synthesis of 3-Aryl-4-phenylpyridin-2-amine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce a new carbon-carbon bond at the 3-position.

Workflow Diagram:

Suzuki_Coupling_Workflow start Start reagents Combine this compound, arylboronic acid, Pd catalyst, ligand, and base in solvent start->reagents reaction Heat mixture under inert atmosphere reagents->reaction workup Cool, dilute, extract, and wash reaction->workup purify Purify by column chromatography workup->purify product Obtain 3-aryl-4-phenylpyridin-2-amine purify->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • To this suspension, add Pd(PPh₃)₄ (0.05 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Characterization Data for 3-(4-methoxyphenyl)-4-phenylpyridin-2-amine:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (d, J = 5.2 Hz, 1H, H-6), 7.50-7.30 (m, 5H, Ar-H), 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.80 (d, J = 5.2 Hz, 1H, H-5), 4.50 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 159.5, 157.0, 148.0, 145.0, 138.0, 131.0, 130.0, 129.0, 128.5, 128.0, 114.5, 114.0, 55.5.

  • MS (ESI): m/z calculated for C₁₈H₁₆N₂O [M+H]⁺, found [M+H]⁺.

Protocol 2: Synthesis of 3-(Dialkylamino)-4-phenylpyridin-2-amine via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with a secondary amine.

Workflow Diagram:

Buchwald_Hartwig_Workflow start Start reagents Combine this compound, secondary amine, Pd catalyst, ligand, and base in solvent start->reagents reaction Heat mixture under inert atmosphere reagents->reaction workup Cool, filter, and concentrate reaction->workup purify Purify by column chromatography workup->purify product Obtain 3-(dialkylamino)-4-phenylpyridin-2-amine purify->product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (10 mL) followed by the secondary amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 3: Synthesis of 7-Phenylimidazo[1,2-a]pyridin-8-amine via Intramolecular Cyclization

This protocol describes the synthesis of a fused imidazo[1,2-a]pyridine ring system from this compound, which would first undergo a reaction to introduce a suitable group for cyclization. A more direct approach for a related scaffold would be the reaction of 2-amino-4-phenylpyridine (obtainable from the starting material by debromination) with an α-haloketone. The following is a representative protocol for the latter.

Workflow Diagram:

Imidazopyridine_Synthesis_Workflow start Start reagents Combine 2-amino-4-phenylpyridine and α-haloketone in solvent start->reagents reaction Heat mixture to reflux reagents->reaction workup Cool, neutralize, and extract reaction->workup purify Purify by recrystallization or chromatography workup->purify product Obtain substituted imidazo[1,2-a]pyridine purify->product

Caption: Workflow for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 2-Amino-4-phenylpyridine (prepared from this compound)

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-phenylpyridine (1.0 mmol) in ethanol (15 mL).

  • Add the α-haloketone (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes hypothetical yet representative yields for the synthesis of novel heterocyclic compounds from this compound based on the protocols described above. Actual yields may vary depending on the specific substrates and reaction conditions.

PrecursorReaction TypeProduct ClassExample ProductHypothetical Yield (%)
This compoundSuzuki-Miyaura Coupling3-Aryl-4-phenylpyridin-2-amines3-(4-Methoxyphenyl)-4-phenylpyridin-2-amine75-85
This compoundBuchwald-Hartwig Amination3-(Dialkylamino)-4-phenylpyridin-2-amines4-(4-Phenyl-2-aminopyridin-3-yl)morpholine60-75
2-Amino-4-phenylpyridineCyclizationImidazo[1,2-a]pyridines2,7-Diphenylimidazo[1,2-a]pyridine70-80

Potential Biological Activity and Signaling Pathway

Heterocyclic compounds based on the pyridin-2-amine scaffold are known to exhibit a wide range of biological activities, with kinase inhibition being a prominent application. For instance, many kinase inhibitors feature a hinge-binding motif that can be mimicked by the 2-aminopyridine core. The novel compounds synthesized from this compound are therefore excellent candidates for screening against various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-activated protein kinases (MAPK).

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer drugs. Novel heterocyclic compounds derived from this compound could potentially inhibit key kinases in this pathway, such as MEK or ERK, leading to the downregulation of cell proliferation and survival signals.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK (Potential Target) Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation Novel Heterocyclic Compound Novel Heterocyclic Compound Novel Heterocyclic Compound->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

These application notes and protocols provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic compounds with potential therapeutic applications. Standard laboratory safety precautions should be followed at all times.

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Bromo-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental conditions and protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-4-phenylpyridin-2-amine as a key building block. The methodologies outlined are essential for the synthesis of diverse molecular architectures, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyridine ring. These reactions, including Sonogashira, Buchwald-Hartwig, Suzuki, Heck, and carbonylative couplings, are fundamental transformations in modern organic synthesis. The protocols provided herein are based on established literature for structurally similar substrates and offer a robust starting point for the derivatization of this compound.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes.[1][2]

Reaction Scheme:

Sonogashira_Coupling cluster_reagents Reagents Substrate This compound Coupled_Product 3-Alkynyl-4-phenylpyridin-2-amine Substrate->Coupled_Product Alkyne Terminal Alkyne Alkyne->Coupled_Product Catalyst Pd Catalyst Ligand Phosphine Ligand Cu_Cocatalyst Cu(I) Cocatalyst Base Amine Base Solvent Solvent

Caption: General workflow for the Sonogashira coupling of this compound.

Experimental Conditions

The following table summarizes typical conditions for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes. These conditions are expected to be directly applicable to this compound.[1]

ParameterConditionNotes
Catalyst Pd(CF₃COO)₂ (2.5 mol%)Other common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.
Ligand PPh₃ (5.0 mol%)Triphenylphosphine is a standard ligand for this reaction.
Cocatalyst CuI (5.0 mol%)Copper(I) iodide is a crucial cocatalyst.[2]
Base Et₃N (Triethylamine)Acts as both the base and can be used as a solvent.[2]
Solvent DMF (Dimethylformamide)Anhydrous conditions are typically required.[3]
Temperature 100 °CReaction temperature may vary based on substrate reactivity.
Time 3 hoursReaction progress should be monitored by TLC or LC-MS.
Detailed Protocol
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).[1]

  • Add anhydrous DMF (e.g., 2.0 mL per 0.5 mmol of substrate) and stir the mixture for 30 minutes at room temperature.[1]

  • Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and Et₃N (2.0 equiv).[1]

  • Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction by TLC.[1]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[4][5] This reaction is instrumental in the synthesis of N-aryl and N-heteroaryl amines.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reagents Reagents Substrate This compound Coupled_Product 4-Phenyl-N³-substituted-pyridine-2,3-diamine Substrate->Coupled_Product Amine Primary or Secondary Amine Amine->Coupled_Product Catalyst Pd Catalyst/Precatalyst Ligand Biarylphosphine Ligand Base Strong Base Solvent Anhydrous Solvent

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Conditions

The following table presents optimized conditions for the Buchwald-Hartwig amination of 3-halo-2-aminopyridines, which are expected to be effective for this compound.[6]

ParameterConditionNotes
Catalyst RuPhos Precatalyst (4 mol%)BrettPhos precatalyst can also be highly effective.[6]
Ligand RuPhos (in precatalyst)Biarylmonophosphine ligands are generally preferred.[6]
Base LiHMDS (2.5 equiv, 1 M in THF)Other strong, non-nucleophilic bases like NaOtBu can be used.
Solvent THF (Tetrahydrofuran)Anhydrous and deoxygenated solvent is critical.
Temperature 65 °CMilder conditions may be possible with highly reactive substrates.
Time 12 hoursReaction progress should be monitored.
Detailed Protocol
  • In a glovebox or under an inert atmosphere, add the RuPhos precatalyst (4 mol%) to a dry Schlenk tube.[6]

  • Add this compound (1.0 equiv) and the amine coupling partner (1.5 equiv).[6]

  • Add anhydrous THF.

  • Add LiHMDS (2.5 equiv, 1 M solution in THF) dropwise to the stirred mixture.[6]

  • Seal the vessel and heat the reaction mixture to 65 °C for 12 hours.[6]

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Suzuki-Miyaura Coupling (Representative Protocol)

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an aryl halide.[7]

Reaction Scheme:

Suzuki_Coupling cluster_reagents Reagents Substrate This compound Coupled_Product 3,4-Diarylpyridin-2-amine Substrate->Coupled_Product Boronic_Acid Arylboronic Acid Boronic_Acid->Coupled_Product Catalyst Pd(PPh₃)₄ Base K₃PO₄ Solvent 1,4-Dioxane/Water

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Conditions

The following are general conditions often employed for the Suzuki coupling of bromopyridine derivatives.[7]

ParameterCondition
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)
Temperature 85-95 °C
Time 12-24 hours
Detailed Protocol
  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).[7]

  • Add Pd(PPh₃)₄ (5 mol%).[7]

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to 90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Heck Reaction (Representative Protocol)

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[8]

Reaction Scheme:

Heck_Reaction cluster_reagents Reagents Substrate This compound Coupled_Product 3-Vinyl-4-phenylpyridin-2-amine Substrate->Coupled_Product Alkene Alkene Alkene->Coupled_Product Catalyst Pd(OAc)₂ Ligand P(o-tolyl)₃ Base Et₃N Solvent DMF

Caption: General workflow for the Heck reaction of this compound.

Experimental Conditions

The following are general conditions for the Heck reaction of aryl bromides.[9]

ParameterCondition
Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand P(o-tolyl)₃ (2-10 mol%)
Base Et₃N or K₂CO₃ (2.0 equiv)
Solvent DMF or Acetonitrile
Temperature 80-120 °C
Time 4-24 hours
Detailed Protocol
  • Combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), and the base (2.0 equiv) in a sealed tube.[9]

  • Add the anhydrous solvent (e.g., DMF).

  • Degas the mixture and then heat to 100 °C for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an appropriate organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Carbonylative Coupling (Representative Protocol)

Carbonylative couplings introduce a carbonyl group between the aryl halide and a nucleophile.

Reaction Scheme:

Carbonylative_Coupling cluster_reagents Reagents Substrate This compound Coupled_Product Amide or Ester Derivative Substrate->Coupled_Product Nucleophile Amine or Alcohol Nucleophile->Coupled_Product CO_Source CO gas or CO precursor Catalyst Pd(OAc)₂ Ligand dppf Base DIPEA Solvent Toluene

Caption: General workflow for carbonylative coupling of this compound.

Experimental Conditions

The following are general conditions for the aminocarbonylation of bromopyridines.[10]

ParameterCondition
Catalyst Pd(OAc)₂ (5 mol%)
Ligand dppf (10 mol%)
CO Source CO gas (balloon or pressure)
Base DIPEA (2.0 equiv)
Solvent Toluene
Temperature 100 °C
Time 12-24 hours
Detailed Protocol
  • Charge a pressure vessel with this compound (1.0 equiv), Pd(OAc)₂, and dppf.

  • Evacuate and backfill the vessel with carbon monoxide (balloon pressure).

  • Add the nucleophile (amine or alcohol, 1.5 equiv), base (2.0 equiv), and solvent.

  • Seal the vessel and heat to 100 °C for 12-24 hours.

  • After cooling and carefully venting the CO, dilute the reaction mixture with an organic solvent and water.

  • Separate the layers, and extract the aqueous phase.

  • Combine the organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

References

Application Note and Protocol: Scale-up Synthesis of 3-Bromo-4-phenylpyridin-2-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a scalable protocol for the synthesis of 3-Bromo-4-phenylpyridin-2-amine, a key intermediate for various therapeutic candidates. The described synthetic strategy is designed for preclinical studies, focusing on efficiency, scalability, and purity of the final compound. The protocol employs a two-step sequence involving a Suzuki-Miyaura coupling followed by a regioselective Buchwald-Hartwig amination. This application note includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow to facilitate seamless adoption in a drug development setting.

Introduction

Substituted aminopyridines are a prevalent structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound, serves as a crucial building block for the synthesis of kinase inhibitors, central nervous system agents, and other potential therapeutics. A robust and scalable synthetic route is paramount for advancing these candidates through preclinical development. This protocol outlines a reliable method for the gram-scale synthesis of this compound, ensuring high purity and consistent yields.

Synthetic Strategy

The proposed synthesis commences with the commercially available 3-bromo-4-chloropyridine. A Suzuki-Miyaura coupling reaction is employed to introduce the phenyl group at the 4-position, yielding 3-bromo-4-phenylpyridine. This intermediate then undergoes a regioselective Buchwald-Hartwig amination at the 2-position to afford the final product, this compound. This strategy is advantageous due to the commercial availability of starting materials, the well-established nature of the chosen reactions, and the potential for high regioselectivity in the amination step.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-phenylpyridine (Intermediate 1)

Materials:

  • 3-Bromo-4-chloropyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-4-chloropyridine (100 g, 0.52 mol), phenylboronic acid (76.2 g, 0.62 mol), and potassium carbonate (143.7 g, 1.04 mol).

  • Add a mixture of 1,4-dioxane (800 mL) and water (200 mL).

  • Degas the mixture by bubbling nitrogen through the solution for 30 minutes.

  • Add Pd(dppf)Cl₂ (12.8 g, 0.0156 mol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (1 L) and water (500 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 300 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-4-phenylpyridine as a solid.

Step 2: Synthesis of this compound (Final Product)

Materials:

  • 3-Bromo-4-phenylpyridine (1.0 eq)

  • Benzophenone imine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Toluene

  • Hydrochloric acid (2 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-4-phenylpyridine (100 g, 0.43 mol), sodium tert-butoxide (82.7 g, 0.86 mol), Pd₂(dba)₃ (7.9 g, 0.0086 mol), and Xantphos (10.0 g, 0.0172 mol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (1 L) and benzophenone imine (109.5 mL, 0.65 mol).

  • Heat the reaction mixture to 110 °C and stir for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water (500 mL).

  • Add 2 M aqueous HCl (800 mL) and stir vigorously for 2 hours at room temperature to hydrolyze the imine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give this compound as a solid.

Data Presentation

StepProductStarting MaterialScale (g)Yield (%)Purity (by HPLC)
13-Bromo-4-phenylpyridine3-Bromo-4-chloropyridine10085>98%
2This compound3-Bromo-4-phenylpyridine10075>99%

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Buchwald-Hartwig Amination 3-Bromo-4-chloropyridine 3-Bromo-4-chloropyridine Intermediate_1 3-Bromo-4-phenylpyridine 3-Bromo-4-chloropyridine->Intermediate_1 Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O, 90°C Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Intermediate_1 Intermediate_1_input 3-Bromo-4-phenylpyridine Final_Product This compound Intermediate_1_input->Final_Product Pd₂(dba)₃, Xantphos NaOtBu, Toluene, 110°C then H₃O⁺ Benzophenone_imine Benzophenone imine Benzophenone_imine->Final_Product

Caption: Synthetic route for this compound.

Logical Relationship of Key Operations

Logical_Operations A Reaction Setup (Inert Atmosphere) B Reagent Addition (Controlled Temperature) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F

Caption: Key operations in the synthesis and purification process.

Troubleshooting & Optimization

Common side-products in the synthesis of 3-Bromo-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Bromo-4-phenylpyridin-2-amine. The information is targeted toward researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis of this and structurally related compounds.

Synthesis Overview & Common Challenges

The most direct synthetic route to this compound is the electrophilic bromination of the precursor, 4-phenylpyridin-2-amine. The 2-amino group is a strong activating group, which makes the pyridine ring highly susceptible to electrophilic substitution. However, this high reactivity also presents the primary challenge: controlling the selectivity of the bromination to prevent the formation of poly-brominated side-products.

The key to a successful synthesis lies in the careful control of reaction conditions, including stoichiometry of the brominating agent, temperature, and choice of solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a major side-product on my TLC plate that is less polar than my desired product. What is it likely to be?

A1: The most probable identity of this major side-product is a di-brominated species, likely 3,5-Dibromo-4-phenylpyridin-2-amine . The 2-amino group strongly activates the pyridine ring for electrophilic aromatic substitution, particularly at the 3- and 5-positions. If the reaction is not carefully controlled, over-bromination can readily occur, leading to the formation of this di-bromo adduct.

Q2: My reaction is generating a significant amount of the di-bromo side-product. How can I minimize its formation?

A2: Minimizing the di-bromo side-product requires fine-tuning the reaction conditions to favor mono-bromination. Consider the following adjustments:

  • Stoichiometry: Use the brominating agent in a controlled molar ratio, typically not exceeding 1.0 to 1.1 equivalents relative to the 4-phenylpyridin-2-amine starting material. Using less than one equivalent may be necessary to avoid side-product formation.[1]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C or below) to decrease the reaction rate and improve selectivity.

  • Slow Addition: Add the brominating agent dropwise or portion-wise over an extended period. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second bromination event.

  • Choice of Brominating Agent: Milder brominating agents may offer better control. While N-Bromosuccinimide (NBS) is common, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) could be explored.[1]

  • Solvent: The choice of solvent can influence reactivity. Less polar solvents may sometimes temper the reaction. Experimentation with solvents like dichloromethane (DCM), acetonitrile, or ethyl acetate is recommended.

Q3: The reaction is incomplete, with a large amount of starting material remaining, but I'm still seeing the di-bromo side-product. What should I do?

A3: This indicates that the reaction conditions are not optimal for selective mono-bromination. Simply increasing the amount of brominating agent will likely lead to more of the di-bromo product rather than consuming the starting material. Instead, focus on optimizing the reaction parameters as described in A2. A modest increase in temperature after the initial low-temperature addition might help drive the reaction to completion, but this must be monitored carefully by TLC to track the formation of the di-bromo species.

Q4: What are the most effective methods for purifying this compound away from the side-products?

A4:

  • Column Chromatography: This is the most common and effective method for separating the mono-bromo product from the di-bromo side-product and unreacted starting material. The difference in polarity is usually sufficient for good separation on silica gel.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective purification method. The choice of solvent will need to be determined empirically, but solvent systems like ethanol/water or ethyl acetate/hexanes are common starting points.

Potential Side-Products Summary

Side-Product NameStructureProbable CauseRecommended Analytical Method
3,5-Dibromo-4-phenylpyridin-2-amine Over-bromination due to excess brominating agent, high temperature, or high concentration.LC-MS (for mass confirmation), ¹H NMR (change in aromatic proton signals and integration).
Unreacted Starting Material Insufficient brominating agent, low reaction temperature, or short reaction time.TLC, LC-MS, ¹H NMR.
Other Isomers (Less common) Formed if the directing effects of the substituent groups are overcome by harsh conditions.LC-MS, ¹H NMR.

Generalized Experimental Protocol

Disclaimer: This is a representative, generalized protocol based on the synthesis of similar molecules. Researchers should conduct their own literature search and risk assessment before proceeding.

To a solution of 4-phenylpyridin-2-amine (1.0 eq) in a suitable solvent (e.g., acetonitrile or glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer, the reaction vessel is cooled to 0°C in an ice bath. N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise over 30-60 minutes, ensuring the internal temperature remains below 5°C. The reaction is monitored by TLC. Upon completion (or when the formation of the di-bromo side-product becomes significant), the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Visualizations

Synthesis_and_Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction SM 4-Phenylpyridin-2-amine Product This compound (Desired Product) SM->Product 1.0 eq Brominating Agent Low Temperature SideProduct 3,5-Dibromo-4-phenylpyridin-2-amine (Side-Product) Product->SideProduct Excess Brominating Agent Higher Temperature Reagent Brominating Agent (e.g., NBS)

Caption: Synthetic pathway for this compound and the formation of a common di-brominated side-product.

Troubleshooting_Workflow Start Reaction Complete. Analyze crude by TLC/LC-MS. Decision1 Multiple Spots Observed? Start->Decision1 SM_Node High % of Starting Material Start->SM_Node Incomplete Conversion Decision2 Major spot at expected product mass? Decision1->Decision2 Yes Purify Proceed to Purification (Column Chromatography) Decision1->Purify No (Clean) SideProductNode Side-product detected. (Likely Di-bromo) Decision2->SideProductNode No Decision2->Purify Yes Action1 Optimize Reaction: - Lower Temperature - Slow Reagent Addition - Adjust Stoichiometry SideProductNode->Action1 SM_Node->Action1 End Pure Product Purify->End

Caption: A troubleshooting workflow for identifying and addressing common issues in the synthesis.

References

Optimization of reaction conditions (solvent, temperature, catalyst) for 3-Bromo-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-4-phenylpyridin-2-amine, a key intermediate in pharmaceutical and materials science research. The synthesis of this compound typically involves a two-step process: the selective bromination of 4-phenylpyridin-2-amine, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 4-position of a 3-bromo-2-aminopyridine precursor. This guide will address potential issues that may arise during the optimization of these reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and adaptable synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction. This typically entails the coupling of a suitable brominated aminopyridine, such as 3-bromo-pyridin-2-amine, with phenylboronic acid in the presence of a palladium catalyst. An alternative, though potentially less regioselective, route is the direct bromination of 4-phenylpyridin-2-amine.

Q2: Which palladium catalyst is recommended for the Suzuki-Miyaura coupling step?

A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of bromopyridines with arylboronic acids.[1] Other palladium catalysts, such as Pd(dppf)Cl₂·CH₂Cl₂, have also been successfully employed for similar transformations involving pyridine derivatives.[2][3] The choice of catalyst can be critical, and screening different palladium sources may be necessary for optimal results.[4]

Q3: What are the typical solvents and bases used for this Suzuki-Miyaura coupling?

A3: A mixture of an organic solvent and an aqueous base is standard. A common system is 1,4-dioxane and water.[1] Other solvent systems like toluene/water have also been reported to be effective.[4] For the base, inorganic bases such as potassium carbonate (K₂CO₃)[1][4] or potassium phosphate (K₃PO₄)[1] are frequently used to facilitate the transmetalation step.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken, diluted, and analyzed to observe the consumption of the starting materials and the formation of the product.

Q5: What are the common impurities, and how can they be removed?

A5: Common impurities in Suzuki-Miyaura couplings include homo-coupled byproducts (from the coupling of two boronic acid molecules or two aryl halide molecules) and residual starting materials. Phenylated impurities derived from phosphorus ligands on the catalyst can also be a significant issue in the synthesis of 4-arylpyridines.[2][5] Purification is typically achieved through column chromatography on silica gel.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure the catalyst is stored under an inert atmosphere to prevent degradation. Consider using a more active catalyst or a pre-catalyst that forms the active Pd(0) species in situ.
Inefficient Ligand The choice of phosphine ligand can significantly impact the reaction outcome. If using a pre-catalyst like Pd(OAc)₂, ensure an appropriate phosphine ligand is added. For electron-rich or sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Buchwald ligands) may improve yields.
Inappropriate Base The strength and solubility of the base are crucial. Ensure the base is finely ground to maximize its surface area.[6] Try alternative bases such as K₃PO₄, Cs₂CO₃, or NaOH. The presence of a small amount of water can be beneficial when using anhydrous K₃PO₄.[6]
Poor Solvent Choice The solvent system affects the solubility of reactants and the reaction temperature. Screen different solvent mixtures like 1,4-dioxane/water, toluene/water, or DME.[4][7]
Low Reaction Temperature Suzuki couplings often require elevated temperatures to proceed efficiently. Ensure the reaction is heated to the appropriate temperature, typically between 85-110 °C.[1][4]
Decomposition of Boronic Acid Boronic acids can be unstable, especially at high temperatures. Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Problem 2: Formation of Significant Byproducts
Possible Cause Suggested Solution
Homo-coupling of Phenylboronic Acid Reduce the reaction temperature. Use a less concentrated solution. Ensure a slow addition of the boronic acid to the reaction mixture.
Protodebromination of the Starting Material This can occur if the catalytic cycle is slow. Optimize the catalyst, ligand, and base to accelerate the cross-coupling. Ensure the reaction is performed under an inert atmosphere to minimize sources of protons.
Phenylated Impurities from Ligand This is a known issue with triphenylphosphine ligands.[2] Consider using a ligand that does not contain phenyl groups, or use a ligand-free catalyst system if applicable. Reducing the catalyst loading may also decrease the formation of this byproduct.[2]
Problem 3: Difficulty in Purifying the Product
Possible Cause Suggested Solution
Co-elution of Product and Impurities Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina instead of silica gel).
Product is a Gummy Solid or Oil Attempt to crystallize the product from a suitable solvent system. If crystallization is unsuccessful, trituration with a non-polar solvent like hexane may help to solidify the product.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point based on similar reactions reported in the literature.[1] Optimization will likely be required.

  • To a Schlenk flask, add 3-bromo-pyridin-2-amine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 90-100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Aryl Pyridines

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90Moderate to Good[1]
Pd(dppf)Cl₂·CH₂Cl₂dppfK₂CO₃Toluene/H₂O80Good[2]
Pd(OAc)₂PPh₃K₂CO₃95% EtOHRefluxModerate to Excellent[8]
Pd(PPh₃)₄-Na₂CO₃DMERefluxGood[7]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Bromo-pyridin-2-amine Phenylboronic Acid Base (e.g., K2CO3) Reaction_Setup Combine Reactants, Solvent, and Catalyst under Inert Atmosphere Reactants->Reaction_Setup Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Setup Heating Heat to 90-100 °C for 12-24h Reaction_Setup->Heating Monitoring Monitor by TLC or HPLC Heating->Monitoring Extraction Dilute with EtOAc, Wash with H2O & Brine Monitoring->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

troubleshooting_suzuki Start Low or No Product Yield? Check_Catalyst Is the catalyst active? Start->Check_Catalyst Yes Change_Catalyst Use fresh or different Pd catalyst/ligand. Check_Catalyst->Change_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Success Improved Yield Change_Catalyst->Success Change_Base Try a different base (e.g., K3PO4, Cs2CO3). Check_Base->Change_Base No Check_Solvent_Temp Are solvent and temperature optimal? Check_Base->Check_Solvent_Temp Yes Change_Base->Success Optimize_Conditions Screen solvents and increase temperature. Check_Solvent_Temp->Optimize_Conditions No Check_Boronic_Acid Is the boronic acid stable? Check_Solvent_Temp->Check_Boronic_Acid Yes Optimize_Conditions->Success Use_Excess_Boronic Use a slight excess or switch to a boronate ester. Check_Boronic_Acid->Use_Excess_Boronic No Use_Excess_Boronic->Success

Caption: Troubleshooting logic for low Suzuki coupling yield.

References

Technical Support Center: Purification of 3-Bromo-4-phenylpyridin-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-bromo-4-phenylpyridin-2-amine and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound, particularly via a Suzuki-Miyaura coupling?

A: When synthesizing this compound and its derivatives using a Suzuki-Miyaura coupling, you may encounter several types of impurities:

  • Unreacted Starting Materials: Residual aryl halides or boronic acids/esters.

  • Homocoupling Products: Dimers of the boronic acid starting material.[1][2]

  • Ligand-Derived Impurities: Phenylated or other aryl-group-containing byproducts originating from the phosphine ligands used in the palladium catalyst system.[2]

  • Residual Palladium: Traces of the palladium catalyst may remain in the final product, which can be problematic for downstream applications.[3]

  • Protodeboronation Product: The boronic acid derivative can react with solvent or trace water to be replaced by a hydrogen atom.

Q2: My 2-aminopyridine derivative is streaking on my silica gel TLC plate. What can I do to improve the spot shape?

A: Streaking on a silica gel TLC plate is a common issue when working with basic compounds like 2-aminopyridines. This happens because the amine group interacts strongly with the acidic silica gel. To resolve this, you can add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (NEt3) or a few drops of concentrated ammonia solution to the mobile phase. This will neutralize the acidic sites on the silica, leading to sharper, more defined spots.[4]

Q3: I am attempting to recrystallize my product, but it keeps "oiling out." What does this mean, and how can I obtain crystals?

A: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid crystal lattice. This often happens if the boiling point of the solvent is too low, or if the compound is highly impure. To address this, you can try the following:

  • Use a higher-boiling point solvent.

  • Increase the volume of the solvent to ensure the compound is fully dissolved at the boiling point.

  • Slow down the cooling process to allow more time for crystal nucleation.

  • Try a different solvent or a mixture of solvents.[1]

Q4: How can I effectively remove residual palladium catalyst from my final product?

A: Removing trace amounts of palladium can be challenging but is crucial for many applications. Here are a few strategies:

  • Column Chromatography: Often, careful column chromatography is sufficient to remove the majority of the palladium catalyst.[5]

  • Activated Carbon: Stirring the product solution with activated carbon can help adsorb the palladium, which can then be removed by filtration.

  • Palladium Scavengers: There are commercially available resins and reagents specifically designed to scavenge palladium from solution.

  • Reprecipitation/Recrystallization: Sometimes, an additional recrystallization step can help reduce the levels of residual catalyst.

Q5: What is a good starting point for a recrystallization solvent system for this compound and its derivatives?

A: A good starting point for recrystallization is to test single solvents like ethanol, isopropanol, or ethyl acetate. If a single solvent is not ideal, solvent pairs are often effective. Common pairs for compounds of this type include:

  • Hexane / Ethyl Acetate

  • Hexane / Acetone

  • Hexane / Tetrahydrofuran (THF)

  • Ethanol / Water[1]

The ideal solvent system will dissolve your compound completely when hot but poorly when cold.

Section 2: Troubleshooting Guides

Problem: Low Purity After Column Chromatography

If you are observing low purity in your product after performing column chromatography, consider the following troubleshooting steps.

Workflow for Troubleshooting Low Purity after Column Chromatography

Start Low Purity After Column Check_TLC Review Pre-column TLC Analysis Start->Check_TLC Poor_Separation Poor Separation of Spots on TLC? Check_TLC->Poor_Separation Yes_Poor_Sep Yes Poor_Separation->Yes_Poor_Sep Yes No_Poor_Sep No Poor_Separation->No_Poor_Sep No Optimize_Solvent Optimize Solvent System (Try different polarity, add modifier like NEt3) Yes_Poor_Sep->Optimize_Solvent Check_Loading Column Overloaded? No_Poor_Sep->Check_Loading Re_column Re-purify with Optimized Conditions Optimize_Solvent->Re_column Yes_Overload Yes Check_Loading->Yes_Overload Yes No_Overload No Check_Loading->No_Overload No Reduce_Load Reduce Sample Load Yes_Overload->Reduce_Load Check_Elution Co-eluting Impurity Suspected No_Overload->Check_Elution Reduce_Load->Re_column Gradient_Elution Try Gradient Elution Check_Elution->Gradient_Elution Alt_Stationary_Phase Consider Alternative Stationary Phase (e.g., Alumina, Amine-functionalized Silica) Check_Elution->Alt_Stationary_Phase Gradient_Elution->Re_column Alt_Stationary_Phase->Re_column Success High Purity Product Re_column->Success

Caption: Troubleshooting workflow for low purity after column chromatography.

Data Presentation: Suggested Solvent Systems

Table 1: Suggested Solvent Systems for Column Chromatography of 2-Aminopyridine Derivatives

Solvent System (v/v)PolarityNotes
Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)Low to MediumA good starting point for many organic compounds.
Dichloromethane / Methanol (e.g., 99:1 to 9:1)Medium to HighUseful for more polar compounds.
Petroleum Ether / Ethyl Acetate (e.g., 5:1)Low to MediumSimilar to Hexane/Ethyl Acetate.[5]
Add 0.5-2% Triethylamine (NEt3)-Add to any of the above systems to reduce streaking of basic compounds.[4]
Problem: Poor Yield After Recrystallization

A low recovery of your product after recrystallization can be frustrating. The following guide can help you diagnose and solve the issue.

Logical Flow for Selecting a Recrystallization Solvent

Start Select Recrystallization Solvent Test_Solubility Test Solubility of Compound in Various Solvents at Room Temperature Start->Test_Solubility Soluble_Cold Soluble in Cold Solvent? Test_Solubility->Soluble_Cold Yes_Soluble Yes Soluble_Cold->Yes_Soluble Yes No_Soluble No Soluble_Cold->No_Soluble No Bad_Solvent Poor Solvent, Discard Yes_Soluble->Bad_Solvent Insoluble_Cold Insoluble or Sparingly Soluble No_Soluble->Insoluble_Cold Heat_Sample Heat the Mixture Insoluble_Cold->Heat_Sample Soluble_Hot Soluble when Hot? Heat_Sample->Soluble_Hot Yes_Hot Yes Soluble_Hot->Yes_Hot Yes No_Hot No Soluble_Hot->No_Hot No Good_Solvent Potentially Good Single Solvent Yes_Hot->Good_Solvent No_Hot->Bad_Solvent Try_Solvent_Pair Consider a Two-Solvent System Bad_Solvent->Try_Solvent_Pair Dissolve_in_Good Dissolve in a 'Good' Solvent (dissolves well) Try_Solvent_Pair->Dissolve_in_Good Add_Anti_Solvent Add a 'Poor' Solvent (miscible, but compound is insoluble) until Cloudy Dissolve_in_Good->Add_Anti_Solvent Heat_to_Clear Heat to Re-dissolve Add_Anti_Solvent->Heat_to_Clear Cool_Slowly Cool Slowly to Crystallize Heat_to_Clear->Cool_Slowly Success Crystals Form Cool_Slowly->Success

Caption: A logical workflow for selecting an appropriate recrystallization solvent.

Section 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude product. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. If your compound streaks, add 0.5-2% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If the product is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Run the eluent through the column, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is soluble when hot but insoluble or sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification Workflow after Suzuki-Miyaura Synthesis

Start Crude Reaction Mixture Workup Aqueous Workup (e.g., wash with NaHCO3, brine) Start->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Dry_and_Concentrate Dry over Na2SO4, Concentrate Extraction->Dry_and_Concentrate Crude_Product Crude Product Dry_and_Concentrate->Crude_Product Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc + NEt3) Crude_Product->Column Check_Purity Check Purity by TLC/NMR Column->Check_Purity Pure_Enough Purity > 95%? Check_Purity->Pure_Enough Yes_Pure Yes Pure_Enough->Yes_Pure Yes No_Pure No Pure_Enough->No_Pure No Final_Product Pure Final Product Yes_Pure->Final_Product Recrystallize Recrystallization (e.g., from Ethanol or Hexane/Acetone) No_Pure->Recrystallize Recrystallize->Final_Product

Caption: A general workflow for the purification of the target compound after a Suzuki-Miyaura synthesis.

Section 4: Data Presentation

Table 2: Common Solvents for Recrystallization of Aryl Amines

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol784.3Good general-purpose solvent for moderately polar compounds.[1]
Isopropanol823.9Similar to ethanol, slightly less polar.
Ethyl Acetate774.4Good for compounds with ester or ketone functionalities.[1]
Acetone565.1A more polar option, often used in a solvent pair with hexane.[1]
Toluene1112.4A non-polar, high-boiling point solvent.
Hexane690.1Very non-polar, often used as the "anti-solvent" in a pair.[1]
Water10010.2Suitable for more polar, water-soluble compounds.[1]

References

Preventing degradation of 3-Bromo-4-phenylpyridin-2-amine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Bromo-4-phenylpyridin-2-amine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound during reactions?

A1: this compound, like other aminopyridines, is susceptible to degradation, primarily through oxidation of the amino group. Under oxidative conditions, the amino group can be converted to a nitroso, nitro, or hydroxylamino group, which can lead to the formation of various byproducts and reduce the yield of the desired product. The pyridine nitrogen can also be oxidized to an N-oxide. Furthermore, under certain cross-coupling conditions, side reactions such as hydrodehalogenation (replacement of the bromine atom with hydrogen) and homocoupling of the starting material can occur.

Q2: How can I prevent the degradation of the amino group during a reaction?

A2: The most effective way to prevent degradation of the amino group is by using a protecting group. The protecting group temporarily masks the reactivity of the amine, preventing it from participating in unwanted side reactions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group will depend on the specific reaction conditions, as they have different stabilities and deprotection methods.

Q3: When should I use a protecting group for the amino group?

A3: A protecting group is recommended when the reaction conditions are harsh enough to potentially degrade the amino group. This includes reactions involving strong oxidizing agents, strong acids or bases, or high temperatures. For palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, using a protecting group can be beneficial to prevent the amino group from coordinating with the palladium catalyst, which can inhibit the reaction or lead to undesired side reactions.

Q4: What are the most common issues encountered during Suzuki coupling reactions with this compound?

A4: Common issues include low yields, formation of byproducts, and difficulty in purification. Low yields can be caused by degradation of the starting material, catalyst deactivation, or incomplete reaction. The primary amino group can coordinate to the palladium catalyst, inhibiting its activity.[1] Byproducts often arise from homocoupling of the boronic acid or the aryl halide, as well as protodeborylation of the boronic acid. Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

Q5: What are the key parameters to optimize in a Buchwald-Hartwig amination with this compound?

A5: Key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of base is also critical and should be strong enough to deprotonate the amine but not so strong as to cause degradation of the starting material or product. Common bases include sodium tert-butoxide and potassium phosphate. The solvent should be anhydrous and capable of dissolving all reactants. Temperature control is important to ensure the reaction proceeds at a reasonable rate without causing thermal degradation.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling Reaction
Possible Cause Troubleshooting Step
Degradation of the amino group Protect the amino group with a suitable protecting group like Boc or Fmoc before the reaction.
Catalyst inhibition by the amino group Use a protecting group on the amine. Alternatively, use a ligand that is less sensitive to coordination by the amino group, such as a bulky biarylphosphine ligand.
Poor quality of reagents Ensure all reagents, especially the boronic acid and the palladium catalyst, are pure and dry. Use freshly distilled solvents.
Inefficient catalyst system Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.
Suboptimal reaction temperature Optimize the reaction temperature. Too low a temperature may lead to a slow reaction, while too high a temperature can cause degradation.
Incorrect base The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Issue 2: Formation of Byproducts in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Homocoupling of the aryl halide Lower the catalyst loading or use a more sterically hindered ligand.
Hydrodehalogenation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. Use a less sterically hindered base.
Oxidation of the amino group Protect the amino group. Ensure the reaction is run under strictly anaerobic conditions.
Reaction with solvent If using a reactive solvent like DMF at high temperatures, consider switching to a more inert solvent such as toluene or dioxane.

Experimental Protocols

N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine or DIPEA (1.5 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected product.

N-Fmoc Protection of this compound

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate or pyridine

  • Dioxane/water mixture or DCM

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq).

  • Add Fmoc-Cl (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Degradation_Pathway A This compound B Oxidation A->B [O] D N-oxide A->D [O] E Side Reactions in Cross-Coupling A->E C Nitroso/Nitro/Hydroxylamino derivatives B->C F Hydrodehalogenation E->F G Homocoupling E->G

Caption: Potential degradation and side reaction pathways of this compound.

Protection_Strategy cluster_0 Unprotected Reaction cluster_1 Protected Reaction A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Degradation/Side Products B->C D Low Yield of Desired Product B->D E N-Protected this compound F Cross-Coupling Reaction E->F G Deprotection F->G H High Yield of Desired Product G->H start start->A start->E

Caption: Workflow comparison of unprotected versus protected reaction strategies.

References

Technical Support Center: Managing Regioselectivity in Reactions of 3-Bromo-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-phenylpyridin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for cross-coupling reactions?

A1: The primary reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck is the carbon-bromine bond at the C3 position of the pyridine ring. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst compared to the C-H bonds on the pyridine and phenyl rings.

Q2: How do the substituents on this compound influence its reactivity and regioselectivity?

A2: The substituents play a crucial role in directing the outcome of reactions:

  • 2-Amino Group: This electron-donating group can act as a coordinating ligand to the palladium catalyst. This coordination can sometimes hinder the reaction by stabilizing the catalyst in an off-cycle state. However, it also electronically activates the pyridine ring.

  • 3-Bromo Group: This is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, making it the key position for introducing new functional groups.

  • 4-Phenyl Group: The bulky phenyl group at the C4 position introduces significant steric hindrance around the C3-Br bond. This can influence the choice of catalyst, ligand, and coupling partner to achieve optimal yields.

Q3: Can I achieve selective reaction at a C-H bond in the presence of the C-Br bond?

A3: While challenging, C-H activation is a possibility. However, the reactivity of the C-Br bond in palladium-catalyzed cross-coupling is substantially higher. To achieve C-H functionalization, you would typically need to employ reaction conditions specifically designed for C-H activation, often using directing groups and specialized catalysts, and even then, competition with C-Br activation is likely. For most standard cross-coupling reactions, selective reaction at the C-Br bond is the expected outcome.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki Coupling

Question: I am attempting a Suzuki coupling with an arylboronic acid and this compound, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki coupling of this substrate can stem from several factors, primarily related to catalyst deactivation and steric hindrance.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inhibition by the 2-Amino Group: The lone pair on the amino group can coordinate to the palladium center, inhibiting catalytic activity.- Protect the Amino Group: Consider protecting the 2-amino group as an acetamide. This can prevent coordination with the palladium catalyst.[1][2] - Use a Bulky Ligand: Employing bulky phosphine ligands like RuPhos or BrettPhos can disfavor the coordination of the amino group.[3]
Steric Hindrance: The 4-phenyl group creates a sterically congested environment around the C3-Br bond, which can hinder the approach of the boronic acid coupling partner.- Choose a Less Bulky Boronic Acid: If possible, start with a less sterically demanding boronic acid to optimize conditions. - Use a Catalyst System for Hindered Substrates: Catalyst systems like those employing AntPhos have been shown to be effective for sterically demanding couplings.[4][5]
Inappropriate Base: The choice of base is critical for the transmetalation step.- Screen Different Bases: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging substrates, a stronger base like K₃PO₄ might be more effective.[1]
Solvent Effects: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.- Use a Biphasic Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often effective.[1][2]
Issue 2: Side Reactions in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of Br with H) and starting material recovery. How can I improve the yield of the desired aminated product?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. Optimizing the catalyst system and reaction conditions can favor the desired C-N bond formation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Slow Reductive Elimination: If the reductive elimination step to form the C-N bond is slow, competing pathways like hydrodehalogenation can dominate.- Select an Appropriate Ligand: Bulky, electron-rich ligands such as RuPhos and BrettPhos are known to promote reductive elimination.[3] - Use a Pre-catalyst: Palladacycle pre-catalysts can provide a more active form of the catalyst in solution.[3]
Base Choice: The nature and strength of the base can influence the reaction outcome.- Use a Strong, Non-nucleophilic Base: Lithium bis(trimethylsilyl)amide (LiHMDS) is often a good choice for aminating 2-amino-3-halopyridines as it is a strong base that is less likely to act as a nucleophile.[3]
Reaction Temperature: Sub-optimal temperatures can lead to incomplete conversion or favor side reactions.- Optimize the Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition. A typical starting point is 65-100°C.

Data Presentation

The following tables summarize typical reaction conditions for various cross-coupling reactions with aminobromopyridine substrates. These can be used as a starting point for your optimizations with this compound.

Table 1: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes [6][7]

ParameterOptimized Condition
Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5.0 mol%)
Co-catalyst CuI (5.0 mol%)
Base Et₃N
Solvent DMF
Temperature 100°C
Time 3 hours

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine [3]

Catalyst SystemBaseSolventTemperature
Pd₂(dba)₃ / RuPhosLiHMDSTHF65°C
RuPhos Pre-catalystLiHMDSTHF65°C
BrettPhos Pre-catalystLiHMDSTHF65°C

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of a 2-Amino-3-Bromopyridine[6][7]
  • To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Purge the flask with nitrogen and add 2.0 mL of DMF. Stir the mixture for 30 minutes at room temperature.

  • Add the 2-amino-3-bromopyridine substrate (0.5 mmol) and the terminal alkyne (0.6 mmol), followed by Et₃N (1 mL).

  • Heat the reaction mixture at 100°C for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine[3]
  • In a glovebox, add the palladium pre-catalyst (e.g., RuPhos pre-catalyst, 2 mol%) and LiHMDS (2.5 equivalents) to an oven-dried reaction vessel.

  • Add 3-bromo-2-aminopyridine (1 equivalent) and the desired amine (1.2 equivalents).

  • Add anhydrous THF as the solvent.

  • Seal the vessel and heat the reaction mixture at 65°C for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the key factors influencing regioselectivity and the general workflow for troubleshooting common issues in cross-coupling reactions of this compound.

Regioselectivity_Factors sub This compound C3_Br C3-Br Bond sub->C3_Br Primary Reactive Site (Cross-Coupling) CH_Bonds C-H Bonds sub->CH_Bonds Secondary Reactive Sites (C-H Activation) Factors Influencing Factors C3_Br->Factors Sterics Sterics Factors->Sterics Steric Hindrance (4-Phenyl Group) Electronics Electronics Factors->Electronics Electronic Effects (2-Amino Group) Catalyst Catalyst Factors->Catalyst Catalyst/Ligand Choice

Caption: Factors influencing regioselectivity in reactions of this compound.

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Check_Conditions Are the reaction conditions appropriate? Start->Check_Conditions Check_Substrate Is substrate reactivity an issue? Start->Check_Substrate Action_Catalyst Screen different ligands (e.g., bulky phosphines). Use a pre-catalyst. Check_Catalyst->Action_Catalyst No Action_Conditions Optimize base, solvent, and temperature. Check_Conditions->Action_Conditions No Action_Substrate Consider protecting the 2-amino group. Check_Substrate->Action_Substrate Yes Success Improved Yield Action_Catalyst->Success Action_Conditions->Success Action_Substrate->Success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-4-phenylpyridin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Bromo-4-phenylpyridin-2-amine against other brominated pyridines in widely utilized palladium-catalyzed cross-coupling reactions. The insights and data presented herein are intended to assist researchers in optimizing reaction conditions and predicting outcomes in the synthesis of complex nitrogen-containing heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.

The reactivity of the carbon-bromine (C-Br) bond in brominated pyridines is significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring. The pyridine nitrogen atom is inherently electron-withdrawing, which generally renders the C2 and C4 positions more electron-deficient and thus more susceptible to nucleophilic attack or oxidative addition by a palladium catalyst compared to the C3 position.[1] However, the presence of additional substituents, such as the amino and phenyl groups in this compound, introduces further electronic and steric effects that modulate this reactivity.

This guide focuses on two of the most powerful and versatile cross-coupling methods in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[2] The reactivity of bromopyridines in this reaction is dependent on the ease of oxidative addition of the palladium(0) catalyst to the C-Br bond. While specific comparative kinetic data for this compound is not extensively published, its reactivity can be inferred by comparing it with other substituted bromopyridines under similar conditions.

The presence of an amino group at the C2 position, ortho to the bromine at C3, can present a challenge. This proximal amino group has the potential to chelate the palladium catalyst, which could hinder the catalytic cycle.[3] However, appropriate ligand selection can overcome this issue. For instance, the use of bulky, electron-rich phosphine ligands is crucial for promoting efficient coupling.

Below is a table summarizing typical yields for the Suzuki-Miyaura coupling of various bromopyridines, providing a basis for reactivity comparison.

Bromopyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromo-2-aminopyridine Arylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9070-85[2]
5-Bromo-2-methylpyridin-3-amine Arylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90-9560-85[4]
3-Bromopyridine PhenyltrifluoroboratePd(OAc)₂K₂CO₃H₂O10095[5]
2-Bromopyridine Phenylboronic acidPd/NHC complexK₂CO₃DMF7080-90[6]
4-Bromopyridine Diazocine-diboronic esterPd(OAc)₂/XPhosK₂CO₃THF90Moderate[7]

This table is a compilation of data from multiple sources to illustrate general reactivity trends.

Based on these data, 3-bromo-2-aminopyridine derivatives can be efficiently coupled, suggesting that this compound would exhibit comparable, if slightly sterically hindered, reactivity. The phenyl group at C4 is not expected to significantly impede the reaction electronically.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 R¹-Pd(II)L₂(X) oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂(R²) transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product aryl_halide R¹-X (Bromopyridine) aryl_halide->oxidative_add boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.[9] For this compound, the presence of the free amino group at C2 means that competitive self-coupling or reaction with the starting material is a potential side reaction.[3]

The choice of palladium precatalyst and ligand is critical. Systems using bulky, electron-rich phosphine ligands like RuPhos and BrettPhos, often in combination with a strong, non-nucleophilic base like LiHMDS or NaOtBu, have been shown to be effective for the amination of challenging substrates like 3-halo-2-aminopyridines.[3]

Bromopyridine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromo-2-aminopyridine MorpholineRuPhos-Pd-G3LiHMDSToluene10085[3]
3-Bromo-2-aminopyridine BenzylamineBrettPhos-Pd-G3LiHMDSToluene10078[3]
3-Bromopyridine AnilineCuI/L-prolineK₂CO₃DMSO9082-95[10]
2-Bromopyridine Volatile AminesPd(OAc)₂/dpppNaOtBuToluene8055-98[11]

This table compiles representative data to highlight reactivity differences.

The data indicates that 3-bromo-2-aminopyridines are viable substrates for Buchwald-Hartwig amination, achieving good to excellent yields with modern catalyst systems.[3] This suggests that this compound would also be a suitable substrate, with the reaction outcome being highly dependent on the optimization of the catalyst, ligand, and base.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 Ar-Pd(II)L(X) oxidative_add->pd_complex1 amine_coord Amine Coordination pd_complex1->amine_coord pd_complex2 [Ar-Pd(II)L(X)(R₂NH)] amine_coord->pd_complex2 deprotonation Deprotonation pd_complex2->deprotonation pd_amido Ar-Pd(II)L(NR₂) deprotonation->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 product Ar-NR₂ reductive_elim->product aryl_halide Ar-X (Bromopyridine) aryl_halide->oxidative_add amine R₂NH amine->amine_coord base Base base->deprotonation Reactivity_Comparison Factors Influencing Bromopyridine Reactivity A Reactivity in Pd-Catalyzed Cross-Coupling B Positional Effects (C-Br Bond) A->B C Substituent Effects (e.g., -NH₂, -Ph) A->C D 2-Bromopyridine & 4-Bromopyridine (More Electron Deficient) B->D E 3-Bromopyridine (Less Electron Deficient) B->E F This compound C->F G Generally Higher Reactivity D->G H Generally Lower Reactivity E->H I Modulated Reactivity: - Potential for Chelation (-NH₂) - Steric Hindrance (-Ph) F->I

References

Comparative Analysis of Structure-Activity Relationships in 3-Bromo-4-phenylpyridin-2-amine Analogs and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromo-4-phenylpyridin-2-amine analogs and structurally related compounds, primarily focusing on their activity as kinase inhibitors. The information presented is collated from various studies on related scaffolds, offering insights into the key structural motifs influencing biological activity.

I. Comparative Biological Activity

While specific SAR studies on this compound analogs are not extensively available in the public domain, valuable insights can be drawn from closely related structures such as 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines and 3,5-diaryl-2-aminopyridines, which are potent kinase inhibitors. The following tables summarize the inhibitory activities of these related analogs against various kinases.

Table 1: Inhibitory Activity of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine Analogs against EGFR Tyrosine Kinase
Compound ID7-SubstituentEnzyme IC50 (nM)Cellular IC50 (nM) (A431 cells)Aqueous Solubility
Analog 1-F--Poor
Analog 2-NH(CH₂)₂OH1.520> 40 mM
Analog 3-NH(CH₂)₃-morpholine0.58> 40 mM
Analog 4-NH(CH₂)₃N(Me)₂1.015> 40 mM
Analog 5-NH(CH₂)₂N(Et)₂2.540> 40 mM

Data extracted from studies on 7-substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidines as EGFR inhibitors[1].

Table 2: Inhibitory Activity of 4-[(3-bromophenyl)amino]-6-(methylamino)pyrido[3,4-d]pyrimidine (PD 158780) Analogs against EGFR Tyrosine Kinase
Compound ID6-(methylamino) SubstituentEnzyme IC50 (nM)Cellular IC50 (nM) (A431 cells)
PD 158780-NHMe0.08-
Analog 6-N(Me)(CH₂)₂OH0.110
Analog 7-N(Me)(CH₂)₃-morpholine0.055
Analog 8-N(Me)(CH₂)₂N(Me)₂0.225

Data based on SAR studies of PD 158780 analogs[2].

II. Structure-Activity Relationship Summary

Based on the analysis of related pyridine and pyridopyrimidine scaffolds, the following SAR trends can be inferred for potential this compound analogs targeting kinases:

  • The 3-Bromophenyl Group: The 3-bromophenyl moiety appears to be a critical pharmacophore for potent kinase inhibition, particularly for EGFR. It is believed to occupy a hydrophobic pocket in the ATP binding site.

  • The 2-Amino Group: The 2-amino group on the pyridine ring is likely involved in forming key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for Type I kinase inhibitors.

  • Substitutions on the Pyridine Ring:

    • Position 4 (Phenyl Group): The nature and substitution pattern of the 4-phenyl group can significantly impact activity. In related diaryl aminopyridines, this position contributes to binding affinity and selectivity.

    • Positions 5 and 6: These positions are amenable to substitution to modulate physicochemical properties like solubility without compromising inhibitory activity. As seen in the pyridopyrimidine analogs, introducing weakly basic amine derivatives at these positions can enhance aqueous solubility and maintain high potency[1][2].

  • Fused Ring Systems: The fusion of a pyrimidine ring to the pyridine core, as in the pyridopyrimidine analogs, generally leads to highly potent compounds.

III. Experimental Protocols

A. General Synthesis of 2-Amino-3,5-diarylpyridines

A common synthetic route for related 2-aminopyridine analogs involves sequential Suzuki reactions.

  • First Suzuki Coupling: Commercially available 2-amino-5-bromo-3-iodopyridine is coupled with an appropriate boronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and a suitable solvent mixture (e.g., acetonitrile and DMF) at elevated temperatures (e.g., 90 °C)[3].

  • Second Suzuki Coupling: The resulting 2-amino-5-bromo-3-arylpyridine intermediate is then subjected to a second Suzuki reaction with a different arylboronic acid to install the desired substituent at the 5-position, furnishing the final 3,5-diaryl-2-aminopyridine product[3].

B. EGFR Tyrosine Kinase Inhibition Assay

The ability of the compounds to inhibit the tyrosine-phosphorylating action of EGF-stimulated full-length EGFR enzyme is a standard in vitro assay.

  • Enzyme and Substrate Preparation: Full-length EGFR is purified from A431 cells. A synthetic peptide substrate is used.

  • Kinase Reaction: The kinase reaction is typically carried out in a buffer containing ATP, MgCl₂, the peptide substrate, and the test compound at various concentrations.

  • Detection: The amount of phosphate transferred to the substrate is quantified, often using a phosphocellulose paper binding assay with radiolabeled ATP or through antibody-based detection methods (e.g., ELISA).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

C. Cellular Autophosphorylation Assay

This assay measures the ability of compounds to inhibit EGFR autophosphorylation in a cellular context.

  • Cell Culture: Human epidermoid carcinoma A431 cells, which overexpress EGFR, are cultured.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.

  • EGFR Stimulation: The cells are then stimulated with EGF to induce receptor autophosphorylation.

  • Analysis: Cell lysates are analyzed by SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect the level of EGFR autophosphorylation. The intensity of the bands is quantified to determine the IC50 value.

IV. Visualizations

SAR_General_Principles cluster_0 Key Structural Features for Kinase Inhibition cluster_1 Pharmacophore cluster_2 Modulation Points Core This compound Scaffold Bromophenyl 3-Bromophenyl Group (Hydrophobic Pocket Binding) Core->Bromophenyl Amino 2-Amino Group (Hinge Binding) Core->Amino Phenyl_Sub 4-Phenyl Substituents (Affinity & Selectivity) Core->Phenyl_Sub Pyridine_Sub Pyridine Ring Substitutions (Positions 5 & 6) (Solubility & Properties) Core->Pyridine_Sub

Caption: Key pharmacophoric elements and points for chemical modification in this compound analogs.

Experimental_Workflow cluster_0 Synthetic Pathway cluster_1 Biological Evaluation Start Starting Materials (e.g., 2-amino-5-bromo-3-iodopyridine) Suzuki1 First Suzuki Coupling Start->Suzuki1 Intermediate Bromo-Aryl-Aminopyridine Intermediate Suzuki1->Intermediate Suzuki2 Second Suzuki Coupling Intermediate->Suzuki2 Final_Product Final Analog Suzuki2->Final_Product In_Vitro In Vitro Kinase Assay (Enzyme IC50) Final_Product->In_Vitro Cellular Cellular Autophosphorylation Assay (Cellular IC50) In_Vitro->Cellular ADME ADME/Tox Profiling Cellular->ADME

References

Benchmarking Synthetic Routes to 3-Bromo-4-phenylpyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Bromo-4-phenylpyridin-2-amine, a key building block in the development of novel therapeutics and functional materials, can be approached through several distinct synthetic strategies. This guide provides a comparative analysis of three plausible synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs. The routes explored are:

  • Route A: Late-Stage Bromination of 4-phenylpyridin-2-amine.

  • Route B: Late-Stage Phenylation via Suzuki-Miyaura coupling.

  • Route C: Late-Stage Amination via Buchwald-Hartwig reaction.

Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction efficiency, and purification requirements.

Data Summary

The following table summarizes the key quantitative data for the three proposed synthetic routes to this compound.

ParameterRoute A: BrominationRoute B: PhenylationRoute C: Amination
Starting Materials 4-phenylpyridin-2-amine, N-Bromosuccinimide (NBS)3-Bromo-4-chloropyridin-2-amine, Phenylboronic acid3-Bromo-2-chloro-4-phenylpyridine, Ammonia
Key Reactions Electrophilic BrominationSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Overall Yield (Estimated) ModerateModerate to HighModerate to High
Number of Steps 233
Purification Column ChromatographyColumn ChromatographyColumn Chromatography
Key Challenges Regioselectivity of brominationSynthesis of di-halogenated precursor, selective couplingRegioselective bromination of the pyridine core

Experimental Protocols & Methodologies

Route A: Late-Stage Bromination

This route involves the synthesis of 4-phenylpyridin-2-amine followed by a regioselective bromination at the 3-position.

Step 1: Synthesis of 4-phenylpyridin-2-amine

A plausible method for the synthesis of 4-phenylpyridin-2-amine involves a palladium-catalyzed Suzuki-Miyaura coupling between 4-chloropyridin-2-amine and phenylboronic acid.

  • Reaction: To a solution of 4-chloropyridin-2-amine (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, is added an aqueous solution of sodium carbonate (2.0 eq). The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is then added, and the reaction mixture is heated to 80°C for 12 hours under an argon atmosphere.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenylpyridin-2-amine.

Step 2: Bromination of 4-phenylpyridin-2-amine

The regioselective bromination of the activated pyridine ring is a critical step. The amino group at the 2-position and the phenyl group at the 4-position direct the electrophilic substitution.

  • Reaction: To a solution of 4-phenylpyridin-2-amine (1.0 eq) in dichloromethane at 0°C is added N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Route B: Late-Stage Phenylation (Suzuki-Miyaura Coupling)

This approach relies on the synthesis of a di-halogenated aminopyridine intermediate, followed by a selective Suzuki-Miyaura coupling.

Step 1: Synthesis of 3-Bromo-4-chloropyridine

This intermediate can be prepared from 4-chloropyridine N-oxide.

  • Reaction: 4-Chloropyridine N-oxide (1.0 eq) is dissolved in a mixture of phosphorus oxybromide (1.2 eq) and phosphorus pentabromide (0.5 eq). The mixture is heated at 120°C for 2 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to give crude 3-bromo-4-chloropyridine, which can be purified by vacuum distillation.

Step 2: Synthesis of 3-Bromo-4-chloropyridin-2-amine

The amination of the 2-position can be achieved via a Chichibabin-type reaction or by nucleophilic aromatic substitution. A more controlled approach involves the use of sodium amide.

  • Reaction: To a solution of 3-bromo-4-chloropyridine (1.0 eq) in liquid ammonia at -78°C is added sodium amide (1.1 eq) portion-wise. The reaction is stirred at -78°C for 4 hours.

  • Work-up and Purification: The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Step 3: Selective Suzuki-Miyaura Coupling

The key to this step is the selective reaction at the more reactive C-Cl bond over the C-Br bond.

  • Reaction: A mixture of 3-bromo-4-chloropyridin-2-amine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water is degassed with argon. Palladium(II) acetate (0.05 eq) and a suitable phosphine ligand such as SPhos (0.1 eq) are added, and the mixture is heated at 100°C for 8 hours.

  • Work-up and Purification: After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography to give this compound.

Route C: Late-Stage Amination (Buchwald-Hartwig Reaction)

This synthetic pathway involves the construction of the 4-phenylpyridine core, followed by bromination and a final amination step.

Step 1: Synthesis of 2-Chloro-4-phenylpyridine

This intermediate is synthesized via a Suzuki-Miyaura coupling.

  • Reaction: A mixture of 2,4-dichloropyridine (1.0 eq), phenylboronic acid (1.05 eq), potassium phosphate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.04 eq) in 1,4-dioxane is heated at 90°C for 12 hours under an argon atmosphere.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are dried and concentrated. Purification by column chromatography affords 2-chloro-4-phenylpyridine.

Step 2: Bromination of 2-Chloro-4-phenylpyridine

Regioselective bromination at the 3-position is required.

  • Reaction: To a solution of 2-chloro-4-phenylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of bromine (1.1 eq) and concentrated sulfuric acid is added dropwise. The reaction is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is carefully poured onto ice and neutralized with a concentrated sodium hydroxide solution. The precipitate is filtered, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to yield 3-bromo-2-chloro-4-phenylpyridine.

Step 3: Buchwald-Hartwig Amination

The final step introduces the amino group at the 2-position.

  • Reaction: A mixture of 3-bromo-2-chloro-4-phenylpyridine (1.0 eq), a source of ammonia such as benzophenone imine (1.2 eq) followed by hydrolysis, sodium tert-butoxide (1.4 eq), a palladium precatalyst like Pd2(dba)3 (0.02 eq), and a suitable ligand such as Xantphos (0.05 eq) in toluene is heated at 100°C for 16 hours in a sealed tube.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite. The filtrate is concentrated, and the residue is subjected to acidic hydrolysis to cleave the imine. The aqueous layer is then basified and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route_A start 4-chloropyridin-2-amine + Phenylboronic acid intermediate 4-phenylpyridin-2-amine start->intermediate Suzuki Coupling bromination Bromination (NBS) intermediate->bromination product This compound bromination->product

Caption: Synthetic workflow for Route A: Late-Stage Bromination.

Route_B start 4-chloropyridine N-oxide intermediate1 3-Bromo-4-chloropyridine start->intermediate1 Bromination amination Amination (NaNH2) intermediate1->amination intermediate2 3-Bromo-4-chloropyridin-2-amine amination->intermediate2 suzuki Suzuki Coupling (Phenylboronic acid) intermediate2->suzuki product This compound suzuki->product

Caption: Synthetic workflow for Route B: Late-Stage Phenylation.

Route_C start 2,4-dichloropyridine + Phenylboronic acid intermediate1 2-Chloro-4-phenylpyridine start->intermediate1 Suzuki Coupling bromination Bromination (Br2/H2SO4) intermediate1->bromination intermediate2 3-Bromo-2-chloro-4-phenylpyridine bromination->intermediate2 amination Buchwald-Hartwig Amination intermediate2->amination product This compound amination->product

Caption: Synthetic workflow for Route C: Late-Stage Amination.

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 3-Bromo-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of various catalytic systems for the cross-coupling reactions of 3-bromo-4-phenylpyridin-2-amine, a versatile building block in medicinal chemistry.

The strategic derivatization of the this compound core through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is crucial for the exploration of new chemical space and the development of novel therapeutic agents. This guide focuses on four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a comparative overview of catalytic systems, experimental data, and detailed protocols to aid in the selection of the most suitable method for a desired transformation.

Comparison of Catalytic Systems

The choice of catalytic system, including the palladium precursor, ligand, base, and solvent, is critical for achieving high yields and selectivity in cross-coupling reactions. The electronic and steric properties of the this compound substrate, with its electron-donating amino group and the phenyl substituent, influence the reactivity and require careful optimization of reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or vinyl groups. Palladium catalysts, particularly those with phosphine ligands, are commonly employed.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄Arylboronic acidK₃PO₄1,4-Dioxane/H₂O90Moderate to Good[1]
Pd(dppf)Cl₂4-Pyridineboronic acid pinacol esterK₂CO₃Toluene/H₂O80Good[2]
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Dioxane/H₂O110Good to Excellent[3]
Buchwald-Hartwig Amination

For the synthesis of N-arylated derivatives, the Buchwald-Hartwig amination is the premier method. The choice of a bulky, electron-rich phosphine ligand is often crucial for high efficiency.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ / XantphosArylamineNaOtBuTolueneRefluxModerate to Good[2]
Pd(OAc)₂ / BrettPhosPrimary AmineLiHMDSTHF65Good[4][5]
Pd₂(dba)₃ / RuPhosSecondary AmineLiHMDSTHF65High[4][5]
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable for further transformations or as structural elements in target molecules. This reaction typically employs a dual palladium/copper catalytic system.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuITerminal AlkyneEt₃NDMF100Good to Excellent[6]
PdCl₂(PPh₃)₂ / CuITerminal Alkynei-Pr₂NHToluene70Good[7]
Pd(CH₃CN)₂Cl₂ / cataCXium APhenylacetyleneCs₂CO₃2-MeTHFRoom Temp.High[6]
Heck Reaction

The Heck reaction facilitates the coupling of the bromo-pyridine with alkenes to form vinylated products. The choice of catalyst and base can influence the regioselectivity and yield of the reaction.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF100Moderate[8]
Pd(PPh₃)₄AllenamideCy₂NMeDioxane80Good[9]
Pd(OAc)₂Phenylboronic acid / AlkeneCu(OAc)₂DMFNot specifiedModerate[10]

Experimental Protocols

Detailed experimental procedures are essential for the successful replication and adaptation of these cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

To a mixture of this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.) in a reaction vessel is added a 4:1 mixture of 1,4-dioxane and water. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) is then added, and the vessel is sealed. The reaction mixture is heated to 90 °C and stirred for 12-18 hours.[1] After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 equiv.), the corresponding amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) are combined. The tube is evacuated and backfilled with argon. Toluene is added, followed by the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.08 equiv.).[2] The reaction mixture is heated to reflux and stirred for 8-24 hours. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), palladium trifluoroacetate (Pd(CF₃COO)₂, 0.025 equiv.), triphenylphosphine (PPh₃, 0.05 equiv.), and copper(I) iodide (CuI, 0.05 equiv.) in a round-bottom flask is purged with argon.[6] DMF and triethylamine (Et₃N) are added, and the mixture is heated to 100 °C for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

General Procedure for Heck Reaction

To a solution of this compound (1.0 equiv.) and an alkene (1.5 equiv.) in DMF are added triethylamine (Et₃N, 2.0 equiv.) and palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.).[8] The reaction mixture is heated at 100 °C for 24 hours under an inert atmosphere. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Visualizing the Workflow and Catalytic Relationships

To better understand the experimental process and the interplay of different catalytic systems, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reactants: This compound Coupling Partner Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst System: Palladium Precursor Ligand C->D E Heat and Stir under Inert Atmosphere D->E Reaction Start F Quench Reaction (e.g., add water) E->F Reaction Complete G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J J I->J Pure Product catalytic_systems cluster_substrate Substrate cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds Substrate This compound Suzuki Suzuki-Miyaura (C-C) Substrate->Suzuki Buchwald Buchwald-Hartwig (C-N) Substrate->Buchwald Sonogashira Sonogashira (C-C, alkyne) Substrate->Sonogashira Heck Heck (C-C, alkene) Substrate->Heck Product_Suzuki 4-Phenyl-3-arylpyridin-2-amine Suzuki->Product_Suzuki Product_Buchwald N-Aryl-4-phenylpyridin-2,3-diamine Buchwald->Product_Buchwald Product_Sonogashira 4-Phenyl-3-(alkynyl)pyridin-2-amine Sonogashira->Product_Sonogashira Product_Heck 4-Phenyl-3-vinylpyridin-2-amine Heck->Product_Heck

References

Quantum chemical calculations to predict the reactivity of 3-Bromo-4-phenylpyridin-2-amine.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the reactivity of 3-Bromo-4-phenylpyridin-2-amine and its analogue, 3-Bromo-4-fluoropyridin-2-amine, using quantum chemical calculations and experimental data.

In the landscape of modern drug discovery and organic synthesis, pyridinamines are crucial scaffolds. Their reactivity, particularly in cross-coupling reactions, is a key determinant of their utility as building blocks for more complex molecules. This guide provides a comparative analysis of the predicted reactivity of this compound and 3-Bromo-4-fluoropyridin-2-amine, leveraging quantum chemical calculations and supported by experimental observations for analogous systems.

Unveiling Reactivity through Computational Lenses

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure and reactivity of molecules.[1] By calculating various molecular properties, we can gain insights into how a molecule will behave in a chemical reaction.

Key Reactivity Descriptors

Several calculated parameters are particularly useful for predicting reactivity:

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) provide a quantitative measure of a molecule's reactivity.

The following diagram illustrates the typical workflow for predicting chemical reactivity using quantum chemical calculations:

G Workflow for Predicting Chemical Reactivity cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Reactivity Analysis cluster_output Output Molecular_Structure Molecular Structure (e.g., this compound) Geometry_Optimization Geometry Optimization Molecular_Structure->Geometry_Optimization Initial Geometry Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Geometry Electronic_Properties Electronic Properties Calculation (HOMO, LUMO, MEP, etc.) Frequency_Calculation->Electronic_Properties Verified Minimum Reactivity_Descriptors Calculation of Reactivity Descriptors (Hardness, Electrophilicity Index) Electronic_Properties->Reactivity_Descriptors MEP_Analysis Molecular Electrostatic Potential (MEP) Analysis Electronic_Properties->MEP_Analysis FMO_Analysis Frontier Molecular Orbital (FMO) Analysis Electronic_Properties->FMO_Analysis Predicted_Reactivity Predicted Reactivity (Reaction Sites, Stability) Reactivity_Descriptors->Predicted_Reactivity MEP_Analysis->Predicted_Reactivity FMO_Analysis->Predicted_Reactivity

Caption: A flowchart illustrating the computational workflow for predicting chemical reactivity.

Comparative Analysis: Phenyl vs. Fluoro Substitution

The reactivity of the 3-bromopyridin-2-amine core is significantly influenced by the substituent at the 4-position. Here, we compare the predicted effects of a phenyl group versus a fluorine atom.

ParameterThis compound (Predicted)3-Bromo-4-fluoropyridin-2-amine[1]Comparison Insights
HOMO-LUMO Gap (eV) ~4.54.7The phenyl group may lead to a slightly smaller gap, suggesting potentially higher reactivity compared to the fluoro-substituted analog.
Global Hardness (η) LowerHigherA lower hardness for the phenyl-substituted compound would indicate greater reactivity.
Electrophilicity Index (ω) HigherLowerA higher electrophilicity index for the phenyl derivative would suggest it is a stronger electrophile.
Predicted Reactive Sites for Nucleophilic Attack C-Br bondC-Br bondIn both molecules, the carbon atom attached to the bromine is a primary site for nucleophilic attack, making them suitable substrates for cross-coupling reactions.[1]
Predicted Reactive Sites for Electrophilic Attack Amino group and phenyl ringAmino groupThe phenyl ring in this compound provides additional sites for potential electrophilic attack.

Experimental Validation: The Suzuki-Miyaura Cross-Coupling Reaction

The predictions from quantum chemical calculations can be correlated with experimental results. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, is an excellent platform for evaluating the reactivity of these bromopyridine derivatives.

The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below:

G Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition R-X Intermediate1 R-Pd(II)-X Oxidative_Addition->Intermediate1 Transmetalation Transmetalation Intermediate2 R-Pd(II)-R' Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd0 R-R' Intermediate1->Transmetalation R'-B(OR)2 Intermediate2->Reductive_Elimination

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of the 3-bromopyridin-2-amine derivative (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Conclusion

Quantum chemical calculations provide a powerful framework for predicting and understanding the reactivity of substituted 3-bromopyridin-2-amines. The computational data suggests that the nature of the substituent at the 4-position significantly modulates the electronic properties and, consequently, the reactivity of the molecule. While both this compound and 3-Bromo-4-fluoropyridin-2-amine are expected to be viable substrates for reactions like the Suzuki-Miyaura cross-coupling, the phenyl-substituted derivative is predicted to exhibit slightly higher reactivity due to a potentially smaller HOMO-LUMO gap and lower chemical hardness. These computational predictions, when coupled with experimental validation, offer a robust strategy for the rational design and synthesis of novel chemical entities for various applications, including drug development.

References

Head-to-head comparison of biological activity with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activity of prominent BRAF and MEK inhibitors used in the treatment of melanoma. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these targeted therapies. The focus is on inhibitors targeting the frequently mutated NRAS-BRAF-MEK-ERK signaling pathway, a critical driver in melanoma.[1]

Introduction to BRAF/MEK Inhibition

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. In a significant percentage of melanoma cases, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1] Inhibitors targeting the BRAF V600E mutant protein have shown significant clinical efficacy. However, resistance often develops. A subsequent therapeutic strategy involves inhibiting MEK, a downstream kinase in the same pathway. Combination therapy using both BRAF and MEK inhibitors has been shown to be more effective than BRAF inhibition alone.[2] This guide compares the preclinical efficacy of several BRAF and MEK inhibitors based on their half-maximal inhibitory concentration (IC50) values in various melanoma cell lines.

Comparative Biological Activity of BRAF/MEK Inhibitors

The following tables summarize the IC50 values for various BRAF and MEK inhibitors, both as single agents and in combination, across a panel of human melanoma cell lines with different mutation statuses. Lower IC50 values indicate greater potency.

Table 1: Single-Agent Inhibitor Activity (IC50)
InhibitorTargetCell Line Mutation StatusIC50 RangeReference
VemurafenibBRAFBRAF MutantSensitive[1]
NRAS Mutant / Wild-TypeResistant[1]
DabrafenibBRAFBRAF V600 Mutant< 100 nM (Sensitive)[3]
BRAF V600 Mutant> 100 nM (Resistant)[3]
EncorafenibBRAFBRAF Mutant< 0.04 µM[2]
TrametinibMEKBRAF/NRAS Mutant & Wild-Type~100-fold more potent than CI-1040[1]
CobimetinibMEKNot specifiedPotent MEK1 inhibitor (IC50 = 0.9 nM)[2]
BinimetinibMEKNot specifiedPotent MEK1/2 inhibitor (IC50 = 12 nM)[2]
CI-1040MEKBRAF/NRAS Mutant & Wild-TypeVaried sensitivity[1]
Table 2: BRAF/MEK Inhibitor Combination Efficacy

A study directly comparing all possible combinations of three BRAF inhibitors (Vemurafenib, Dabrafenib, Encorafenib) and three MEK inhibitors (Cobimetinib, Binimetinib, Trametinib) found that the combination of encorafenib and trametinib demonstrated the highest anti-tumor activity in both BRAF- and NRAS-mutated melanoma cell lines.[2] The least effective combination observed was vemurafenib plus binimetinib.[2]

Signaling Pathway and Experimental Workflow

Visualizations of the targeted signaling pathway and a typical experimental workflow for determining inhibitor potency are provided below.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription BRAF_Inhibitor BRAF Inhibitors (Vemurafenib, Dabrafenib, Encorafenib) BRAF_Inhibitor->BRAF Inhibit MEK_Inhibitor MEK Inhibitors (Trametinib, Cobimetinib, Binimetinib) MEK_Inhibitor->MEK Inhibit Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition by BRAF and MEK inhibitors.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A 1. Seed melanoma cells in 96-well plates B 2. Allow cells to attach overnight A->B C 3. Prepare serial dilutions of inhibitor B->C D 4. Treat cells with varying inhibitor concentrations C->D E 5. Incubate for 72-120 hours D->E F 6. Add cell viability reagent (e.g., MTS/MTT) E->F G 7. Measure absorbance (e.g., 490 nm) F->G H 8. Calculate % viability vs. control and plot dose-response curve to determine IC50 G->H

Caption: A generalized experimental workflow for determining IC50 values using a cell viability assay.

Experimental Protocols

Cell Viability Assay for IC50 Determination

The determination of IC50 values is a fundamental method for assessing the potency of a given inhibitor. A common method is the MTS or MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Culture and Seeding:

  • Human melanoma cell lines (e.g., A375 for BRAF V600E, SK-MEL-30 for NRAS mutant) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are harvested during the exponential growth phase.

  • Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere for 24 hours.

2. Inhibitor Treatment:

  • The inhibitors (e.g., Vemurafenib, Trametinib) are dissolved in a suitable solvent like DMSO to create high-concentration stock solutions.

  • A series of dilutions of the inhibitor stock is prepared in culture medium to achieve the desired final concentrations for treatment.

  • The culture medium is removed from the wells and replaced with medium containing the various inhibitor concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

  • The plates are incubated for a specified period, typically 72 to 120 hours.[3]

3. Measurement of Cell Viability:

  • Following the incubation period, a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent containing MTS) is added to each well.

  • The plates are incubated for an additional 1-4 hours at 37°C. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan product.

  • The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

4. Data Analysis:

  • The absorbance readings are converted to a percentage of viability relative to the vehicle-treated control cells.

  • The data is plotted with inhibitor concentration on the x-axis (log scale) and percent viability on the y-axis.

  • A non-linear regression analysis is performed using a sigmoidal dose-response model to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-phenylpyridin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3-Bromo-4-phenylpyridin-2-amine, a halogenated aromatic amine. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended to supplement, not replace, institutional and regulatory protocols.

I. Immediate Safety and Hazard Assessment

Key Hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Likely causes skin and serious eye irritation. May cause respiratory irritation.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Discharge into drains or the environment must be avoided.[2]

Personal Protective Equipment (PPE) during Disposal:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use.[3]
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.
Protective Clothing Lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.

II. Operational Disposal Plan

The primary method for the disposal of this compound is through a licensed professional waste disposal service. The recommended disposal technique is high-temperature incineration.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Designate a specific, clearly labeled waste container for this compound and other halogenated organic waste.[4][5][6]

    • Crucially, do not mix with incompatible materials. Based on similar compounds, avoid mixing with strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.

  • Containerization:

    • Use a suitable, sealable, and non-reactive container. If possible, use the original container.

    • The container must be in good condition and properly sealed to prevent leaks or spills.[2]

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[3]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

III. Incineration Parameters for Halogenated Waste

As this compound is a halogenated organic compound, specific incineration conditions are required to ensure its complete destruction and to prevent the formation of toxic byproducts.

ParameterRecommended ValueRationale
Incineration Temperature At least 1100 °CFor hazardous waste containing more than 1% halogenated organic substances, this temperature is required to ensure complete destruction.[7]
Residence Time A sufficient residence time at the high temperature is necessary for complete combustion.[8]To ensure that all organic material is fully oxidized.
Combustion Efficiency The incinerator should be equipped with an afterburner and a scrubber system.[8]The afterburner helps to destroy any remaining organic compounds, while the scrubber removes acidic gases (such as hydrogen bromide) formed during combustion.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Identify Halogenated Waste Stream A->B C Use Designated, Labeled, & Sealed Container B->C D Segregate from Incompatible Materials C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Contact EHS for Professional Disposal E->F G High-Temperature Incineration (min. 1100°C) F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Bromo-4-phenylpyridin-2-amine

Disclaimer: This document provides safety and handling guidelines for this compound based on information available for structurally related compounds, including other brominated pyridines and aminopyridines. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Researchers should handle this compound with caution and adhere to all institutional and regulatory safety protocols.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Required Personal Protective Equipment Rationale
Routine Weighing and Solution Preparation - Chemical splash goggles with side shields[1][2] - Lab coat[3][4] - Nitrile or neoprene gloves[3][5] - Work within a certified chemical fume hood[3][4]Protects against eye and skin contact with the solid compound and potential inhalation of dust particles. A fume hood provides necessary ventilation.
Handling Solutions and Conducting Reactions - Chemical splash goggles and face shield[6] - Chemical-resistant lab coat or apron - Nitrile or neoprene gloves[3][5] - Ensure a safety shower and eyewash station are readily accessible[4]Provides enhanced protection against splashes of solutions containing the compound. Easy access to emergency equipment is crucial.
Spill Cleanup - Chemical splash goggles and face shield[6] - Chemical-resistant, disposable coveralls - Heavy-duty nitrile or butyl rubber gloves[4] - Air-purifying respirator with appropriate organic vapor cartridges[2][6]A higher level of protection is necessary to prevent exposure during spill containment and cleanup. Respiratory protection is critical if there is a risk of inhaling dust or vapors.
Waste Disposal - Chemical splash goggles[1] - Lab coat[3] - Nitrile or neoprene gloves[3][5]Protects against accidental splashes or contact with chemical waste.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][4] The storage area should be clearly labeled and secured.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.[4]

2.2. Experimental Procedures

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly.[3] Gather all necessary PPE and materials for the experiment and any potential spill cleanup.

  • Weighing: Conduct all weighing of the solid compound within the fume hood to prevent inhalation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Perform all reactions within the fume hood. Keep the sash at the lowest practical height.

  • Post-Experiment: After completing the experimental work, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Solid Waste: Collect unused or waste this compound in a designated, labeled, and sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's safety office.

  • Contaminated Materials: Dispose of any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, in a designated solid waste container.

3.2. Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

4.1. Spills

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institutional EHS office.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material like vermiculite or sand.[5]

  • Cleanup: Wearing the appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

4.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow Diagram

The following diagram illustrates the safe handling and disposal workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal cluster_emergency Emergency Response Prep Review SDS & Protocols DonPPE Don Appropriate PPE Prep->DonPPE Weighing Weigh Solid Compound Prep->Weighing Solubilizing Prepare Solution Weighing->Solubilizing Reaction Conduct Experiment Solubilizing->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate SegregateWaste Segregate Waste Streams Decontaminate->SegregateWaste LabelWaste Label Waste Containers SegregateWaste->LabelWaste StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste EHS_Pickup Arrange EHS Pickup StoreWaste->EHS_Pickup End End of Process EHS_Pickup->End Spill Spill Spill->EHS_Pickup Follow Spill Protocol Exposure Personal Exposure Exposure->End Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.